Calcium butyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
5743-36-2 |
|---|---|
Molecular Formula |
C4H8CaO2 |
Molecular Weight |
128.18 g/mol |
IUPAC Name |
calcium;butanoate |
InChI |
InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI Key |
DJSFSIDKBHNBFT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCC(=O)O.[Ca] |
Other CAS No. |
5743-36-2 |
Pictograms |
Irritant |
Synonyms |
Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated; |
Origin of Product |
United States |
Foundational & Exploratory
Calcium Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of calcium butyrate's role as a histone deacetylase (HDAC) inhibitor. It covers the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concept: Butyrate and Histone Deacetylase Inhibition
Butyrate, a short-chain fatty acid, is a well-documented inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that can regulate crucial cellular processes.[3][4] This epigenetic modification underlies many of butyrate's physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis.[1][5]
The primary mechanism of HDAC inhibition by butyrate is through its interaction with the zinc-containing active site of the enzyme.[2] While it is a broad-spectrum inhibitor, it exhibits some selectivity among the different HDAC isoforms.
Data Presentation: Quantitative Analysis of Butyrate's HDAC Inhibition
The inhibitory potency of butyrate on various HDAC isoforms has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.
| HDAC Isoform | IC50 (mM) | Cell Line/System | Reference |
| HDAC1 | 0.3 | Not specified | [6] |
| HDAC2 | 0.4 | Not specified | [6] |
| HDAC7 | 0.3 | Not specified | [6] |
| General HDACs | 0.80 | Not specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the biological system used.
Butyrate's effect on cell viability and proliferation is also a critical aspect of its function as an HDAC inhibitor, particularly in the context of cancer research.
| Cell Line | Treatment Concentration | Effect | Reference |
| HCT116 (colorectal cancer) | 0.5-5 mM | Dose- and time-dependent inhibition of proliferation | [7] |
| AsPC-1 (pancreatic cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |
| HCT-116 (colon cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flows associated with this compound's HDAC inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes and their inhibition by compounds like butyrate.
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Lysine developer
-
HeLa nuclear extract (as a source of HDACs)
-
This compound (or Sodium Butyrate)
-
Trichostatin A (TSA, as a positive control for inhibition)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Dilute the HeLa nuclear extract in HDAC assay buffer.
-
Prepare a solution of Trichostatin A in HDAC assay buffer.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
-
Initiate Reaction:
-
Stop and Develop:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each butyrate concentration relative to the untreated control.
-
Western Blot for Histone Acetylation
This technique is used to detect and quantify changes in histone acetylation levels following butyrate treatment.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
20% TCA (Trichloroacetic Acid)
-
Acetone, ice-cold
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane (0.2 µm)
-
Transfer buffer
-
Ponceau S stain
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time period. Include a vehicle-treated control.
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.[12]
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.[12]
-
Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice.[12]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Precipitate histones with 20% TCA on ice.[12]
-
Wash the histone pellet with ice-cold acetone.[12]
-
Air-dry the pellet and resuspend in deionized water.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Load samples onto a 15% SDS-PAGE gel and run at 100-120V.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Verify transfer efficiency with Ponceau S staining.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.[12][13]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Signal Detection and Quantification:
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic regions where histone acetylation is altered by butyrate treatment.
Materials:
-
Cells of interest
-
This compound (or Sodium Butyrate, typically 5-20 mM)[14][15]
-
Formaldehyde (1%)
-
Glycine (125 mM)
-
Lysis buffer
-
RIPA buffer
-
Antibody against acetylated histones (e.g., anti-acetyl-H3K9)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment and Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in RIPA buffer.[14]
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the enrichment of acetylated histones.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of butyrate on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]
-
-
Cell Treatment:
-
MTT Addition:
-
Solubilization:
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. med.uio.no [med.uio.no]
- 15. Native chromatin immunoprecipitation protocol [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Effects of Calcium Butyrate on Intestinal Barrier Function
Introduction
The intestinal barrier is a complex, multi-layered system that is critical for maintaining gut homeostasis. It selectively permits the absorption of nutrients, electrolytes, and water while preventing the translocation of harmful luminal contents, such as pathogens and toxins, into the systemic circulation. A dysfunctional intestinal barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous intestinal and extraintestinal diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders.[1][2][3]
Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, is a key molecule in maintaining intestinal health.[4][5] It serves as the primary energy source for colonocytes and exerts a wide range of beneficial effects, including the enhancement of the intestinal barrier, immunomodulation, and anti-inflammatory actions.[3][4][6][7] this compound, a salt form of butyric acid, is used as a delivery method to ensure butyrate reaches the colon.[8][9] This guide provides a comprehensive technical overview of the current research on the effects of this compound on intestinal barrier function, focusing on its mechanisms of action, quantitative outcomes from key studies, and detailed experimental protocols.
Core Mechanisms of Butyrate Action on the Intestinal Barrier
Butyrate enhances intestinal barrier function through several interconnected mechanisms. The primary pathways include the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and stimulation of AMP-activated protein kinase (AMPK).
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of HDACs.[7][10][11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, which alters chromatin structure and regulates the expression of numerous genes.[7][11] This epigenetic modification is central to many of butyrate's anti-inflammatory and barrier-protective effects. For instance, HDAC inhibition by butyrate can down-regulate the expression of pro-inflammatory cytokines like IL-6 and IL-12 in intestinal macrophages.[10] In intestinal epithelial cells, this mechanism can enhance the expression of genes encoding tight junction proteins.[12] Specifically, butyrate has been shown to suppress HDAC8 to blunt the NF-κB pathway, leading to enhanced expression of the solute carrier Slc26a3 and tight junction proteins, thereby improving intestinal barrier function.[12]
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate acts as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells.[5][13] Activation of these receptors triggers various downstream signaling cascades that contribute to immune homeostasis and barrier integrity.[3][5][13] For example, GPR43 activation by butyrate can reduce the proliferation of CD4+ T-cells and limit the secretion of pro-inflammatory cytokines.[4][5] In colonic epithelial cells, butyrate-mediated activation of GPR43 can stimulate the expression of NLRC3, a protein that ameliorates colonic epithelial barrier integrity.[14] Furthermore, GPR109A activation is known to promote the differentiation of regulatory T-cells and enhance the production of anti-inflammatory IL-10.[5][13]
AMP-Activated Protein Kinase (AMPK) Activation
Butyrate enhances the intestinal barrier by activating AMPK, a crucial cellular energy sensor.[6][7][15][16] AMPK activation facilitates the assembly and organization of tight junctions, which are essential for maintaining the paracellular seal between epithelial cells.[7][15][16] Studies using Caco-2 cell monolayers have shown that butyrate treatment increases AMPK activity, which accelerates the development of transepithelial electrical resistance (TER) and the proper localization of tight junction proteins like ZO-1 and occludin.[15][16] This effect is not typically associated with an increase in the total expression of these proteins but rather with their assembly and functional integration into the tight junction complex.[15] The inhibition of AMPK abolishes the barrier-enhancing effects of butyrate, confirming the central role of this pathway.[15][16][17]
References
- 1. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. researchgate.net [researchgate.net]
- 9. ab :: Animal Bioscience [animbiosci.org]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate ameliorated-NLRC3 protects the intestinal barrier in a GPR43-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Calcium Butyrate Signaling in Intestinal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium butyrate, a salt of the short-chain fatty acid (SCFA) butyrate, is a key microbial metabolite in the mammalian gut, playing a pivotal role in maintaining intestinal homeostasis. Produced by the fermentation of dietary fibers by the gut microbiota, butyrate serves as the primary energy source for colonocytes and acts as a critical signaling molecule, influencing a multitude of cellular processes within the intestinal epithelium.[1][2][3] Its diverse functions, ranging from strengthening the intestinal barrier to modulating immune responses and inducing apoptosis in cancer cells, are orchestrated through a complex network of signaling pathways.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways of this compound in intestinal epithelial cells, offering quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development endeavors in this field.
Core Signaling Pathways
Butyrate exerts its pleiotropic effects on intestinal epithelial cells primarily through three interconnected mechanisms: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of intracellular calcium levels.
Histone Deacetylase (HDAC) Inhibition
A primary mechanism of butyrate action is its ability to inhibit HDAC activity.[7][8] By doing so, butyrate leads to the hyperacetylation of histones, altering chromatin structure and making DNA more accessible for transcription.[9] This epigenetic modification results in the altered expression of numerous genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[7][10] For instance, butyrate has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.[11][12][13] This HDAC inhibitory activity is central to butyrate's anti-cancer properties.[4][5]
G-Protein Coupled Receptor (GPCR) Signaling
Butyrate also functions as a ligand for several GPCRs expressed on the surface of intestinal epithelial cells, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[4][7][14] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's diverse physiological effects.
-
GPR109A: Activation of GPR109A has been linked to the suppression of inflammation by inhibiting the NF-κB pathway and promoting the differentiation of regulatory T cells.[2][15] It also plays a role in inducing apoptosis in colon cancer cells.[7]
-
GPR41 and GPR43: These receptors are involved in modulating intestinal inflammation and promoting the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are important for metabolic regulation.[7][16]
Intracellular Calcium Signaling
Butyrate has been shown to modulate intracellular calcium ([Ca2+]) levels in intestinal epithelial cells.[17][18] This effect can be mediated through both GPCR-dependent and independent mechanisms. An increase in intracellular [Ca2+] can trigger a variety of cellular responses, including the activation of calcium-dependent signaling pathways that influence cell proliferation, differentiation, and apoptosis.[18] For example, butyrate-induced increases in intracellular calcium have been linked to the activation of p38 MAPK and JNK pathways, contributing to apoptosis in colon cancer cells.[11][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of butyrate on intestinal epithelial cells.
Table 1: Effects of Butyrate on Cell Viability and Apoptosis
| Cell Line | Butyrate Concentration | Effect | Measurement | Reference |
| HCT116 | 1.14 mM (24h) | IC50 for cell growth inhibition | MTT Assay | [19] |
| HT-29 | 2.42 mM (48h) | IC50 for cell growth inhibition | MTT Assay | [19] |
| Caco-2 | 2.15 mM (72h) | IC50 for cell growth inhibition | MTT Assay | [19] |
| RKO | 8 mM | Induction of apoptosis | DNA Fragmentation | [11] |
| HCT116 | 4 mM | 4.9-fold increase in DR5 mRNA | RT-PCR | [10] |
| HT-29 | 4 mM | 2.4-fold increase in DR5 mRNA | RT-PCR | [10] |
Table 2: Effects of Butyrate on Intestinal Barrier Function
| Cell Line | Butyrate Concentration | Effect | Measurement | Reference |
| Caco-2 | 2 mM | Significant increase in TER | TER Measurement | [20][21] |
| IPEC-J2 | Dose-dependent | Reduction in LPS-impaired barrier integrity | TEER, FITC-dextran permeability | [22] |
| E12 | 1-10 mM | Improved epithelial barrier function | TEER, FITC-dextran permeability | [15] |
Table 3: Effects of Butyrate on Gene Expression
| Cell Line | Butyrate Concentration | Gene | Effect | Measurement | Reference |
| HT-29 | 2 mM | CXCL10 | Complete block of IFN-γ induced release | ELISA | [23] |
| HT-29 | 2 mM | IRF9, JAK2 | Downregulation of mRNA expression | qRT-PCR | [23] |
| IPEC-J2 | 1, 5, 10 mM | p21, p27, bak | Increased relative expression | qRT-PCR | [13] |
| IPEC-J2 | 5, 10 mM | cyclinD1, CDK6 | Reduced levels | Western Blot | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study butyrate signaling in intestinal epithelial cells.
Cell Viability and Proliferation (MTT Assay)
Methodology:
-
Intestinal epithelial cells (e.g., Caco-2, HT-29, HCT116) are seeded in 96-well plates at a specific density.
-
After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound.
-
The cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are then solubilized using a solvent like DMSO.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Apoptosis Detection (DNA Fragmentation Assay)
Methodology:
-
Cells are treated with butyrate for a specified time to induce apoptosis.[11]
-
Both floating and adherent cells are collected and washed.
-
The cells are lysed, and the DNA is extracted.
-
The extracted DNA is then subjected to agarose gel electrophoresis.
-
Apoptosis is indicated by a characteristic ladder pattern of DNA fragments, which are multiples of approximately 180-200 base pairs.
Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)
Methodology:
-
Intestinal epithelial cells (e.g., Caco-2, IPEC-J2) are seeded on permeable Transwell inserts.
-
The cells are cultured until they form a confluent monolayer, which is monitored by measuring the TEER.
-
Once a stable TEER is achieved, the cells are treated with this compound.
-
TEER is measured at various time points to assess the integrity of the tight junctions forming the intestinal barrier. An increase in TEER indicates an enhancement of barrier function.[20][21]
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
Methodology:
-
Cells are treated with butyrate for a specific duration.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).[24]
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).[24]
-
Quantitative PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe.
-
The relative expression of the target gene is calculated, often normalized to a housekeeping gene.
Conclusion
This compound is a multifaceted signaling molecule in the intestinal epithelium, orchestrating a complex interplay of pathways that are crucial for gut health. Its ability to act as an HDAC inhibitor, a GPCR ligand, and a modulator of intracellular calcium underpins its diverse physiological roles, including the maintenance of the intestinal barrier, regulation of inflammation, and prevention of colorectal cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the therapeutic potential of this important microbial metabolite. A deeper understanding of these signaling pathways will be instrumental in developing novel strategies for the prevention and treatment of a range of gastrointestinal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libcatalog.usc.edu [libcatalog.usc.edu]
- 7. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Effect of butyrate on membrane potential, ionic currents and intracellular Ca2+ concentration in cultured rat myenteric neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gut microbial metabolite butyrate improves anticancer therapy by regulating intracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
Calcium Butyrate and Its Impact on Gene Expression in Cancer Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium butyrate is the salt form of butyrate, a short-chain fatty acid (SCFA) endogenously produced in the colon through the microbial fermentation of dietary fiber.[1][2] In recent years, butyrate has garnered significant attention in oncology research for its potent anti-neoplastic properties, which include the ability to induce cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines.[1][3][4] While normal colonocytes utilize butyrate as their primary energy source, cancer cells exhibit a paradoxical response, undergoing growth inhibition and cell death.[5][6]
The primary mechanism underlying these effects is butyrate's function as a histone deacetylase (HDAC) inhibitor.[1][3] By inhibiting HDACs, butyrate alters chromatin structure, leading to broad changes in the expression of genes that govern critical cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates gene expression in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: HDAC Inhibition
The anticancer effects of butyrate are predominantly mediated by its inhibition of histone deacetylases (HDACs).[3][7] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription.
By inhibiting HDAC activity, butyrate causes an accumulation of acetylated histones (hyperacetylation).[8] This creates a more relaxed, open chromatin state (euchromatin), which allows transcription factors to access gene promoter regions, thereby activating or de-repressing the expression of key tumor-suppressing genes.[9][10] Beyond histones, butyrate can also affect the acetylation status and function of non-histone proteins involved in cancer progression. While HDAC inhibition is the principal mechanism, butyrate also exerts effects by acting as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A, which can trigger downstream signaling cascades that suppress tumor growth.[5][6]
Quantitative Impact on Gene Expression
Butyrate treatment induces widespread changes in the transcriptome of cancer cells.[11] These alterations collectively push the cell towards a state of growth arrest and apoptosis. The following tables summarize quantitative changes observed for key genes across various cancer cell lines.
Modulation of Cell Cycle Regulators
A hallmark of butyrate's effect is the induction of cell cycle arrest, primarily in the G0/G1 or G2/M phases.[5][12] This is achieved by upregulating cyclin-dependent kinase inhibitors (CKIs) and downregulating cyclins and cyclin-dependent kinases (CDKs).
Table 1: Butyrate-Induced Changes in Cell Cycle Gene Expression
| Gene | Protein Product | Function | Cancer Cell Line | Butyrate Effect | Fold Change / Quantitative Detail | Citation(s) |
|---|---|---|---|---|---|---|
| CDKN1A | p21WAF1/CIP1 | CKI, G1/S arrest | HCT-116, HT-29, Caco-2 | Upregulation | Nuclear p21 levels increased >1-fold in HCT-116 cells. | [5][13] |
| CDKN1B | p27Kip1 | CKI, G1/S arrest | Anaplastic Thyroid | Upregulation | Protein expression increased. | [12] |
| CCNA / CCNB | Cyclin A / Cyclin B | G2/M progression | Anaplastic Thyroid | Downregulation | Protein expression decreased. | [12] |
| CCND1 / CCND3 | Cyclin D1 / Cyclin D3 | G1 progression | Various | Downregulation | Expression suppressed. | [5] |
| c-Myc | c-Myc | Transcription factor, proliferation | HCT-116, HT-29, Caco-2 | Downregulation | Protein levels decreased by >30% with 4 mM butyrate. |[5][13] |
Induction of Apoptosis Pathways
Butyrate effectively triggers programmed cell death by modulating the expression of genes in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][14] This involves downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.
Table 2: Butyrate-Induced Changes in Apoptosis-Related Gene Expression
| Gene | Protein Product | Function | Cancer Cell Line | Butyrate Effect | Fold Change / Quantitative Detail | Citation(s) |
|---|---|---|---|---|---|---|
| BCL2 | Bcl-2 | Anti-apoptotic | Various | Downregulation | Expression is inhibited. | [5] |
| BCL2L1 (BCL-xL) | Bcl-xL | Anti-apoptotic | COLO 205 | Downregulation | Protein levels reduced. | [15] |
| BAK1 | Bak | Pro-apoptotic | COLO 205 | Upregulation | Protein levels increased. | [15] |
| TNFRSF10B | DR5 (Death Receptor 5) | Extrinsic apoptosis receptor | HCT-116, HT-29 | Upregulation | 4.9-fold mRNA increase in HCT-116 (4 mM); 2.4-fold in HT-29. | [8] |
| XIAP | XIAP | Inhibitor of apoptosis | COLO 205 | Downregulation | Protein levels reduced. | [15] |
| BIRC5 | Survivin | Inhibitor of apoptosis | COLO 205 | Downregulation | Protein levels reduced. |[15] |
Regulation of Non-Coding RNAs and Other Key Targets
Butyrate also alters the expression of non-coding RNAs, such as microRNAs (miRNAs), which are critical regulators of gene expression.[3] It influences oncogenic ("oncomiRs") and tumor-suppressive miRNAs to further drive its anti-cancer effects.
Table 3: Butyrate-Induced Changes in miRNA and Other Gene Expression
| Gene / Target | Type | Function | Cancer Cell Line | Butyrate Effect | Quantitative Detail | Citation(s) |
|---|---|---|---|---|---|---|
| miR-17~92 Cluster | miRNA (Oncogenic) | Pro-proliferative | Colorectal Cancer | Downregulation | Expression of cluster members reduced. | [11] |
| miR-106b | miRNA (Oncogenic) | Targets p21 mRNA | HCT-116 | Downregulation | Expression decreased, leading to increased p21 translation. | [7][16] |
| VEGFC / VEGFD | mRNA | Lymphangiogenic factors | Oral Squamous Carcinoma (HSC-3) | Downregulation | mRNA and protein expression reduced. | [17] |
| SLC16A1 | GLUT1 | Glucose Transporter | Colorectal Cancer | Downregulation | Reduced abundance of membrane GLUT1. |[6] |
Key Signaling Pathways Modulated by this compound
The widespread gene expression changes induced by butyrate culminate in the modulation of several critical signaling pathways that are often dysregulated in cancer.
-
Apoptosis Induction: Butyrate promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bak and the death receptor DR5.[5][8][15] This leads to the activation of the caspase cascade, dismantling the cell.[5]
-
Cell Cycle Arrest: The most prominent effect is the strong upregulation of the CKI p21.[5][13] p21 inhibits Cyclin/CDK complexes, thereby halting the cell cycle at the G1/S transition and preventing DNA replication.[12][18]
-
PI3K/Akt Pathway: Butyrate has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[7] This inhibition can be mediated through the upregulation of the tumor suppressor PTEN.[7]
-
Wnt/β-catenin Pathway: In colorectal cancer, where this pathway is often constitutively active, butyrate can inhibit Wnt signaling, leading to reduced proliferation and increased differentiation.[4][5]
Experimental Protocols
This section outlines a generalized methodology for investigating the effects of this compound on gene expression in cancer cell lines.
Cell Culture and Butyrate Treatment
-
Cell Lines: Human colorectal carcinoma cell lines such as HCT-116, HT-29, or SW620 are commonly used.[19]
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Seed cells in culture plates and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing the desired final concentration of this compound (typically ranging from 1 mM to 10 mM).[13][20] An untreated control (0 mM) must be included.
-
Incubate cells for a specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.[21]
-
RNA Isolation and Quality Control
-
Harvesting: Aspirate the culture medium and wash cells with cold PBS. Lyse the cells directly in the plate using a lysis buffer (e.g., Buffer RLT from Qiagen).
-
Isolation: Isolate total RNA using a column-based kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's protocol.[22] Include an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and concentration. The RNA Integrity Number (RIN) should be determined using an Agilent Bioanalyzer, with a RIN > 8.0 considered high quality. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare qRT-PCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Run the reaction on a real-time PCR system.
-
Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
RNA-Sequencing (RNA-seq) for Global Transcriptome Analysis:
-
Library Preparation: Starting with high-quality total RNA, deplete ribosomal RNA (rRNA). Prepare sequencing libraries using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded Total RNA).[11]
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NextSeq or NovaSeq) to generate approximately 20-30 million reads per sample.[11]
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality bases (e.g., using Trimmomatic).[11]
-
Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[11]
-
Quantify gene-level counts using tools such as HTSeq or featureCounts.[11]
-
Perform differential expression analysis between butyrate-treated and control samples using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression.[11]
-
-
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 7. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Histone deacetylase inhibitor sodium butyrate suppresses proliferation and promotes apoptosis in osteosarcoma cells by regulation of the MDM2–p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sodium butyrate, a histone deacetylase inhibitor, regulates Lymphangiogenic factors in oral cancer cell line HSC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openaccesspub.org [openaccesspub.org]
Discovery and Initial Characterization of Butyrate's Biological Activity: A Technical Guide
Abstract
Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, has been a subject of intense scientific scrutiny for decades.[1][2] This technical guide delves into the discovery and initial characterization of its core biological activities. While the focus is on the butyrate anion, it is important to note that seminal research predominantly utilized sodium butyrate as the delivery compound. This document outlines the foundational discoveries of butyrate as a histone deacetylase (HDAC) inhibitor and its subsequent characterization as an agent that induces cell differentiation, apoptosis, and cell cycle arrest, particularly in cancer cell lines.[2][3][4] Key experimental data are summarized, detailed protocols for cornerstone assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Butyrate
Butyrate is a four-carbon SCFA that serves as the primary energy source for colonocytes and plays a critical role in maintaining gut homeostasis.[5][6] Beyond its local effects in the colon, butyrate enters systemic circulation and exerts a wide range of biological effects on various cell types.[7] Its discovery as a potent modulator of gene expression and cellular fate has established it as a molecule of significant therapeutic interest. The initial characterization of its biological activity centered on three key observations: its ability to inhibit histone deacetylases, to force cancer cells into a more differentiated state, and to trigger programmed cell death or apoptosis.[2][8]
Discovery as a Histone Deacetylase (HDAC) Inhibitor
A landmark discovery in understanding butyrate's mechanism of action was its identification as an inhibitor of histone deacetylase (HDAC) activity.[8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs (specifically Class I and IIa), butyrate causes an accumulation of acetylated histones (hyperacetylation).[1] This relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to altered expression of a wide array of genes that regulate key cellular processes.[2][8] This epigenetic modulation is considered the primary mechanism underlying many of butyrate's observed biological effects.[1]
Initial Characterization of Cellular Effects
Induction of Cell Differentiation
Early studies revealed that butyrate could induce differentiation in a variety of transformed cell types.[4][9] In colon carcinoma cells, for instance, treatment with butyrate leads to a more mature, differentiated phenotype, characterized by morphological changes and the expression of differentiation markers like alkaline phosphatase.[3][10] This effect is significant because it can force rapidly dividing, undifferentiated cancer cells to adopt the characteristics of normal, non-proliferating cells, thereby inhibiting tumor growth.[3] Butyrate has also been shown to promote the differentiation of mesenchymal stem cells into other cell types, such as smooth muscle cells.[11]
Induction of Apoptosis
A crucial finding was butyrate's ability to selectively induce apoptosis (programmed cell death) in cancer cells while having a lesser effect on normal cells.[12][13] This anti-neoplastic property is a cornerstone of its therapeutic potential. Initial characterization showed that butyrate-induced apoptosis is often mediated through the intrinsic, or mitochondrial, pathway.[4][12] This involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade that executes cell death.[12]
Inhibition of Cell Proliferation and Cell Cycle Arrest
Concurrent with the discoveries of differentiation and apoptosis induction, butyrate was characterized as a potent inhibitor of cell proliferation.[2][14] It achieves this primarily by inducing cell cycle arrest, often in the G0/G1 phase.[2] This arrest prevents cancer cells from proceeding through the cell cycle and dividing. The mechanism is linked to its HDAC inhibitory activity, which upregulates the expression of cell cycle inhibitors, such as p21.[2] Studies have consistently shown a dose-dependent decrease in the proliferation of various cancer cell lines upon treatment with butyrate.[14]
Quantitative Data Summary
The following tables summarize quantitative data from initial characterization studies, demonstrating butyrate's efficacy in various cellular assays.
Table 1: Histone Deacetylase (HDAC) Inhibition by Short-Chain Fatty Acids
| Compound | Cell Line | IC50 (mM) for HDAC Activity | Reference |
|---|---|---|---|
| Sodium Butyrate | General | ~0.80 | |
| Sodium Butyrate | HT-29 (Nuclear Extract) | ~0.41 | [15] |
| Sodium Propionate | HT-29 (Nuclear Extract) | ~1.7 |[15] |
Table 2: Effect of Sodium Butyrate on Cancer Cell Proliferation and Viability
| Cell Line | Concentration (mM) | Duration | Effect | Reference |
|---|---|---|---|---|
| Cervix Tumor Cells | 0.005 - 0.50 | - | Decreased cell proliferation without cell death | [14] |
| Cervix Tumor Cells | > 0.50 | 5 - 15 days | Cell death induced | [14] |
| Caco-2 | 1 | 48 hours | Induced differentiation without notable cytotoxicity | [10] |
| HCT116 & SW480 | ≤ 5 | Up to 72 hours | Not cytotoxic | [16] |
| Rat MSCs | 1.0 - 1.5 | 48 hours | Significantly suppressed proliferation |[11] |
Table 3: Induction of Apoptosis by Sodium Butyrate
| Cell Line | Concentration (mM) | Duration | Apoptotic Marker/Result | Reference |
|---|---|---|---|---|
| Huh 7 (Hepatic) | Not specified | - | 79.1% increase in TUNEL positive cells | [4] |
| Caco-2 | 5 | 24 hours | Upregulation of pro-apoptotic Bak, release of cytochrome c | [12] |
| Bovine Satellite Cells | 1 | 24-72 hours | Significant increase in total apoptotic cells | [17] |
| HCT116 | Not specified | - | Promoted apoptosis, increased TRAIL-induced apoptosis |[13] |
Key Signaling Pathways
HDAC Inhibition and Gene Regulation
Butyrate's primary mechanism involves entering the cell nucleus and inhibiting HDAC enzymes. This leads to histone hyperacetylation, which remodels chromatin to a more open state, allowing for the transcription of genes like the cell cycle inhibitor p21. This cascade ultimately results in cell cycle arrest and a halt in proliferation.
Mitochondrial Pathway of Apoptosis
Butyrate triggers apoptosis in cancer cells by shifting the balance of Bcl-2 family proteins towards a pro-apoptotic state. This compromises the mitochondrial outer membrane, leading to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death.
Experimental Protocols
General Workflow for Assessing Butyrate's Activity
Protocol: HDAC Activity Assay
This protocol is a generalized procedure based on commercially available colorimetric kits mentioned in the literature.[18]
-
Prepare Cell Lysate: Culture cells (e.g., MAC-T, HCT116) to ~80% confluency.[19] Harvest cells and prepare nuclear or whole-cell extracts using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well.
-
Butyrate Treatment: Add varying concentrations of sodium butyrate (e.g., 0 to 5 mM) or a known HDAC inhibitor control (e.g., Trichostatin A) to the wells.[18][19] Incubate for a specified time (e.g., 2 hours).[19]
-
Substrate Addition: Add the colorimetric HDAC substrate to each well and incubate for an additional period (e.g., 2 hours) to allow for deacetylation.[19]
-
Developer Addition: Add the developer solution, which lyses the cells and releases the deacetylated substrate. The developer reacts with the deacetylated substrate to produce a colored product.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Analysis: Calculate HDAC activity relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol: Cell Viability (MTT) Assay
This protocol is based on methodologies described for Caco-2 and other cell lines.[3][16][20]
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to attach for 24-48 hours.[20]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of sodium butyrate (e.g., 0.5, 1, 10, 20 mM).[20] Include an untreated control group.
-
Incubation: Incubate the cells at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (e.g., 0.5 mg/mL) to each well.[20]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage of the untreated control cells.
Protocol: Cell Differentiation (Alkaline Phosphatase) Assay
This protocol is adapted from studies on Caco-2 cell differentiation.[3][10]
-
Cell Culture and Treatment: Seed Caco-2 cells and treat with the desired concentration of sodium butyrate (e.g., 1 mM) for 48 hours to induce differentiation.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the lysate for normalization.
-
Assay Mixture: Prepare an assay mixture containing 0.1 M Tris-HCl (pH 9.8), 5 mM MgCl2, and 2 mM p-nitrophenyl phosphate (pNPP) as the substrate.[3]
-
Enzymatic Reaction: Add a standardized amount of cell lysate to the assay mixture in a 96-well plate. Incubate at 37°C.
-
Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the conversion of pNPP to the yellow product, p-nitrophenol.
-
Analysis: Calculate the alkaline phosphatase activity and normalize it to the total protein content. Compare the activity in butyrate-treated cells to that of untreated controls.
Conclusion
The discovery and initial characterization of butyrate's biological activities—namely HDAC inhibition, induction of differentiation, and apoptosis—have been pivotal in shaping our understanding of this microbial metabolite. These foundational studies, primarily using sodium butyrate, established the core mechanisms by which butyrate exerts its potent effects on cell fate and gene expression. This knowledge has paved the way for extensive research into its therapeutic applications, from colorectal cancer to inflammatory diseases, and continues to be a fertile ground for drug development and nutritional science.
References
- 1. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]
- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsartor.org [gsartor.org]
- 16. Sodium Butyrate as a Histone Deacetylase Inhibitor Affects Toll-Like Receptor 4 Expression in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sodium Butyrate Induces Hepatic Differentiation of Mesenchymal Stem Cells in 3D Collagen Scaffolds - ProQuest [proquest.com]
Calcium Butyrate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of calcium butyrate. It delves into the compound's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic applications of this compound.
Core Therapeutic Areas and Mechanisms of Action
This compound, the salt of the short-chain fatty acid butyrate, has demonstrated significant therapeutic potential in several key areas, primarily centered around gut health and cellular regulation. Its mechanisms of action are multifaceted, with the most prominent being its role as a histone deacetylase (HDAC) inhibitor. This inhibition leads to alterations in gene expression that can suppress cancer cell proliferation and induce apoptosis[1].
Anti-Inflammatory Effects: this compound exhibits potent anti-inflammatory properties, largely by modulating inflammatory signaling pathways. It has been shown to reduce the release of pro-inflammatory cytokines by regulating pathways such as NF-κB[1]. In experimental models of colitis, topical administration of this compound has been shown to ameliorate inflammation[2][3][4]. Studies in weaned piglets also demonstrated that a combination of this compound and tannin extract significantly decreased the incidence of diarrhea and the expression of pro-inflammatory markers like COX-2 and TNF-α[5].
Antitumor Properties: The anticancer effects of butyrate are well-documented and are linked to its ability to induce apoptosis, inhibit cell proliferation, and promote cell differentiation in cancer cells[1][6][7]. In vitro studies have shown that this compound inhibits the proliferation of colon cancer cell lines such as HT29, SW620, and HCT116 in a dose-dependent manner[2][3][4]. In vivo, it has been observed to reduce the number of aberrant crypt foci (AFC), which are precursors to colorectal cancer, in rats[2][3][4]. Butyrate can also enhance the efficacy of chemotherapy drugs while mitigating their damage to normal cells[1].
Gut Health and Microbiome Modulation: Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier function and homeostasis[8][9]. It can strengthen the gut barrier, reduce intestinal permeability, and support a healthy gut microbiome[1]. A clinical trial in pediatric patients with Irritable Bowel Syndrome (IBS) found that this compound supplementation effectively reduced symptoms and induced beneficial shifts in the gut microbiota, increasing the abundance of short-chain fatty acid-producing bacteria[10][11].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vivo Anti-Inflammatory and Antitumor Effects in Rats
| Parameter | Model | Treatment | Outcome | P-value | Reference |
| Colon Edema Reduction | Dinitrobenzene-induced colitis | Intracolonic instillation of this compound | 22.7% reduction | P=0.048 | [2][3][4] |
| Mucosal Damage Area Reduction | Dinitrobenzene-induced colitis | Intracolonic instillation of this compound | 48% reduction | P=0.045 | [2][3][4] |
| Aberrant Crypt Foci (AFC) Reduction | Azoxymethane-induced AFC | Intracolonic instillation of this compound | 22.7% reduction in the entire colon | P<0.05 | [2][3][4] |
| AC and ACF Reduction (Distal Colon) | Azoxymethane-induced AFC | Intracolonic instillation of 3.5 mg this compound | 24.7% and 23.5% reduction, respectively | P<0.05 | [2] |
| ACF Reduction (Proximal Colon) | Azoxymethane-induced AFC | Intracolonic instillation of 3.5 mg this compound | 20.2% reduction | P<0.05 | [2] |
Table 2: In Vitro Antiproliferative Effects on Colon Cancer Cell Lines
| Cell Line | Treatment Concentrations | Outcome | P-value | Reference |
| HT29, SW620, HCT116 | 1.25, 2.5, and 5 mM | Dose-dependent reduction in ³H-thymidine uptake | P=0.046 to P=0.002 | [2][3][4] |
Table 3: Clinical Trial in Pediatric Irritable Bowel Syndrome (IBS)
| Parameter | Treatment Group (500 mg/day this compound) | Placebo Group | P-value | Reference |
| Treatment Success (≥50% reduction in VAS scores) | 73% of patients | 3.8% of patients | < 0.0001 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
3.1. In Vivo Model of Dinitrobenzene-Induced Colitis in Rats
-
Objective: To evaluate the topical anti-inflammatory effect of this compound.
-
Animals: Male F344 rats.
-
Induction of Colitis: A single intracolonic administration of dinitrobenzene sulfonic acid.
-
Treatment: Intracolonic instillation of this compound for 6 consecutive days.
-
Assessment:
-
Body weight monitoring.
-
Evaluation of colon edema.
-
Measurement of the area of mucosal damage.
-
3.2. In Vivo Model of Azoxymethane-Induced Aberrant Crypt Foci (AFC) in Rats
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Animals: Male F344 rats.
-
Induction of AFC: Subcutaneous injections of azoxymethane (AOM).
-
Treatment: Intracolonic instillation of this compound for 4 weeks.
-
Assessment: Quantification of the number of AFC in the entire colon.
3.3. In Vitro Antiproliferative Assay
-
Objective: To assess the effect of this compound on the proliferation of colon cancer cells.
-
Cell Lines: Human HT29, SW620, and HCT116 colon cancer cell lines.
-
Treatment: Incubation with this compound at concentrations of 1.25, 2.5, and 5 mM for 48 hours.
-
Methodology:
-
Cells are seeded in appropriate culture plates.
-
After adherence, cells are treated with varying concentrations of this compound suspended in DMEM without FBS.
-
During the last 18 hours of incubation, cells are labeled with methyl-³H-thymidine.
-
The rate of ³H-thymidine uptake is measured at the end of the incubation period to determine the level of cell proliferation.
-
-
Reference: [2]
3.4. Randomized, Placebo-Controlled, Double-Blind Clinical Trial in Pediatric IBS
-
Objective: To evaluate the efficacy of this compound supplementation in reducing IBS symptoms and its effect on gut microbiota.
-
Participants: Children aged 4-17 years diagnosed with IBS according to Rome IV criteria.
-
Intervention:
-
Treatment Group: 500 mg/day of a formulation based on this compound for 8 weeks.
-
Control Group: Placebo for 8 weeks.
-
-
Follow-up: 4-week follow-up period after cessation of treatment.
-
Primary Outcome: ≥50% reduction in the Visual Analogue Scale (VAS) scores for abdominal pain.
-
Secondary Outcomes:
-
Changes in Gastrointestinal Symptom Rating Scale (GSRS) scores.
-
Alterations in gut microbiota composition analyzed via 16S metataxonomics.
-
Changes in metabolite profiles assessed by targeted/untargeted metabolomics of fecal samples.
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
4.1. Butyrate's Inhibition of Cancer-Related Signaling Pathways
Butyrate, primarily through its action as an HDAC inhibitor, downregulates several oncogenic signaling pathways, leading to decreased cancer cell proliferation and survival.
Caption: Butyrate's multifaceted impact on key oncogenic signaling pathways.
4.2. Experimental Workflow for In Vivo Colitis Model
The following diagram outlines the workflow for inducing and treating experimental colitis in a rat model to assess the anti-inflammatory effects of this compound.
Caption: Workflow for the in vivo experimental colitis model.
4.3. Logical Relationship of Butyrate's Effects on Gut Health
This diagram illustrates the logical progression from this compound administration to improved gut health outcomes, as observed in clinical and preclinical studies.
Caption: Logical flow of this compound's beneficial effects on gut health.
Future Directions and Considerations
The preliminary studies on this compound are promising, but further research is necessary to fully elucidate its therapeutic potential and translate these findings into clinical applications. Key areas for future investigation include:
-
Bioavailability and Delivery: Butyrate has a short half-life, which presents challenges for its clinical use[6]. The development of novel delivery systems, such as encapsulation or nano-delivery, is crucial to enhance its bioavailability and ensure targeted delivery to the colon[7][8][12][13].
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic dosages for various conditions. Butyrate's effects can be dose-dependent, with different concentrations potentially promoting either cell proliferation or apoptosis[6].
-
Large-Scale Clinical Trials: While initial clinical data, particularly in pediatric IBS, is encouraging, larger, multicenter, placebo-controlled, double-blind clinical trials are required to validate the efficacy and safety of this compound in diverse patient populations and for various indications[2][10][11][14].
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds, could lead to more effective treatment strategies[1][14].
References
- 1. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]
- 2. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets [animbiosci.org]
- 6. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revolutionizing Gut Health: Introducing ButiShield™ – Kemin's Breakthrough in Microencapsulated this compound [kemin.com]
- 9. Butyrate in microbiome abates a host of ills, studies find - UW Medicine | Newsroom [newsroom.uw.edu]
- 10. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo-controlled multiomics-based clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo‐controlled multiomics‐based clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro dissolution and in vivo absorption of calcium [1-(14)c]butyrate in free or protected forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Research-Grade Calcium Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and analysis of calcium butyrate for research applications. Detailed protocols are provided to enable the production of high-purity this compound, suitable for use in cellular and molecular biology studies, particularly those investigating its role as a histone deacetylase (HDAC) inhibitor.
Introduction
This compound, the calcium salt of butyric acid, is a short-chain fatty acid that serves as a key molecule in cellular metabolism and signaling. In research, it is widely utilized as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression.[1] This mechanism underlies its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[2][3]
This document outlines a straightforward and reproducible method for the synthesis of this compound from butyric acid and calcium hydroxide, followed by a detailed purification protocol using recrystallization to achieve high purity suitable for research purposes. Additionally, validated analytical methods for purity assessment and a description of the key signaling pathway affected by this compound are provided.
Synthesis of this compound
The synthesis of this compound is achieved through a simple acid-base neutralization reaction between butyric acid and a calcium source. Calcium hydroxide is chosen for this protocol due to its ready availability and straightforward reaction stoichiometry.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Butyric acid (≥99% purity)
-
Calcium hydroxide (reagent grade)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Rotary evaporator or heating mantle with a crystallizing dish
Procedure:
-
Prepare Calcium Hydroxide Slurry: In a suitable beaker, add 10.0 g of calcium hydroxide (approx. 0.135 mol) to 50 mL of deionized water. Stir to create a slurry.
-
Acid Addition: While stirring the calcium hydroxide slurry, slowly add 23.8 mL (approx. 23.8 g, 0.270 mol) of butyric acid. The reaction is exothermic, so add the acid dropwise or in small portions to control the temperature. The molar ratio of butyric acid to calcium hydroxide should be 2:1.
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution should become clear as the calcium hydroxide is consumed.
-
Isolation of Crude Product: Transfer the resulting this compound solution to a crystallizing dish or a round-bottom flask. Evaporate the water using a heating mantle at a low to moderate temperature or a rotary evaporator.
-
Drying: Dry the resulting white solid in a vacuum oven at 60-80°C to remove any residual water. This will yield crude this compound.
Purification of this compound by Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound.[4][5] For this compound, which is highly soluble in water, a single-solvent recrystallization from water is effective.
Recrystallization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
Application Notes and Protocols: Stability of Calcium Butyrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium butyrate, the calcium salt of the short-chain fatty acid butyrate, is a molecule of significant interest in biomedical research and drug development. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is known to play a crucial role in maintaining intestinal homeostasis. Its diverse biological activities, including the inhibition of histone deacetylases (HDACs) and modulation of key cellular signaling pathways, have made it a promising candidate for therapeutic interventions in various diseases, particularly cancer and inflammatory conditions.[1][2]
When conducting in vitro studies, ensuring the stability and consistent concentration of the test compound in the cell culture medium is paramount for obtaining accurate and reproducible results. The complex, aqueous environment of cell culture media, maintained at a physiological temperature of 37°C, can lead to the degradation of labile compounds. Furthermore, cellular metabolism can contribute to the depletion of the compound from the medium over time.[3] This document provides detailed application notes and protocols to assess the stability of this compound in cell culture media and outlines its known effects on critical signaling pathways.
Chemical Properties and Factors Affecting Stability
This compound is a white, water-soluble solid that is generally stable under standard temperature and pressure.[4] However, its stability in the complex milieu of cell culture media can be influenced by several factors:
-
pH: The pH of the cell culture medium, typically around 7.4, influences the equilibrium between the undissociated butyric acid and its dissociated butyrate form. The pKa of butyric acid is approximately 4.82, meaning that at physiological pH, it exists predominantly as the butyrate anion.[5] While butyrate itself is relatively stable, significant pH shifts in the medium could potentially affect its stability and cellular uptake.
-
Temperature: Standard cell culture incubation is performed at 37°C. Elevated temperatures can accelerate chemical degradation processes. While some sources state this compound is stable to heat, specific data at 37°C in a liquid medium over extended periods is crucial to verify.[6][7]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. These components, along with supplements like fetal bovine serum (FBS), could potentially interact with this compound. However, specific interactions leading to degradation have not been extensively reported.
-
Cellular Metabolism: A primary route for the reduction of butyrate concentration in cell culture is cellular uptake and metabolism.[3] Cells can utilize butyrate as an energy source, which can lead to its depletion from the medium over the course of an experiment. This is a distinct process from chemical instability but is a critical factor to consider when designing experiments. One study demonstrated that in Friend erythroleukemia cell cultures, the concentration of butyrate in the medium decreased over time due to cellular metabolism, and adding fresh butyrate was necessary to maintain its inductive effects.[3]
Data Presentation: Stability of this compound
To accurately determine the stability of this compound in your specific cell culture medium, a time-course experiment is recommended. The following tables provide a template for organizing the quantitative data obtained from such a study.
Table 1: Stability of this compound in Cell Culture Medium (e.g., DMEM) at 37°C
| Time Point (Hours) | This compound Concentration (mM) - Replicate 1 | This compound Concentration (mM) - Replicate 2 | This compound Concentration (mM) - Replicate 3 | Average Concentration (mM) | % Remaining (Compared to Time 0) |
| 0 | [Initial Concentration] | [Initial Concentration] | [Initial Concentration] | [Average Initial] | 100% |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium at 24 Hours
| Temperature (°C) | Initial Concentration (mM) | Concentration at 24h (mM) - Replicate 1 | Concentration at 24h (mM) - Replicate 2 | Concentration at 24h (mM) - Replicate 3 | Average Concentration at 24h (mM) | % Remaining |
| 4 | [Initial Concentration] | |||||
| Room Temperature (~25) | [Initial Concentration] | |||||
| 37 | [Initial Concentration] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system.[4]
-
Sterile filters (0.22 µm)
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
-
Preparation of Working Solution:
-
In a sterile conical tube, prepare the working solution by diluting the this compound stock solution into the cell culture medium to the final desired concentration (e.g., 1 mM, 5 mM).
-
If your experiments include FBS, prepare the working solution in a medium containing the same percentage of FBS.
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point and replicate (e.g., 1 mL per tube).
-
Label the tubes clearly with the time point.
-
Place the tubes in a humidified incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove the corresponding tubes for each replicate.
-
The 0-hour time point serves as the initial concentration reference.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis by HPLC:
-
Thaw the samples on ice.
-
Analyze the concentration of butyrate in each sample using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and a dilute acid (e.g., 0.1% phosphoric acid) and UV detection at a low wavelength (e.g., 206-210 nm).[4]
-
Generate a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.
-
-
Data Analysis:
-
Calculate the average concentration of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Protocol 2: Assessment of Butyrate Depletion by Cellular Metabolism
This protocol is designed to measure the rate at which cells take up and metabolize butyrate from the culture medium.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
HPLC system or LC-MS/MS system
Methodology:
-
Cell Seeding:
-
Seed the cells in culture plates at a desired density and allow them to adhere and grow overnight.
-
-
Treatment with this compound:
-
Prepare a fresh solution of this compound in the complete culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Also, include control wells with the this compound-containing medium but without cells to measure chemical stability concurrently.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the culture medium from the cell-containing wells and the cell-free control wells.
-
At each time point, also harvest the cells from one well to determine the cell number.
-
Store the collected media samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of butyrate in the collected media samples using HPLC or LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Compare the concentration of butyrate in the medium from wells with cells to the cell-free control wells at each time point.
-
The difference in concentration will indicate the amount of butyrate taken up and/or metabolized by the cells.
-
Normalize the rate of depletion to the cell number to determine the uptake rate per cell.
-
Signaling Pathways Modulated by Butyrate
Butyrate exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Butyrate and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Butyrate has been shown to hyperactivate the Wnt signaling pathway in colon cancer cells, which can lead to apoptosis.[3][8] It can influence the levels of β-catenin, a key transcriptional co-activator in this pathway.[2][3]
Butyrate and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Butyrate has been shown to inhibit the PI3K/Akt signaling cascade in some cancer cells, which can contribute to its anti-proliferative and pro-apoptotic effects.[9]
Butyrate and the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of butyrate on this pathway can be cell-type specific. In some contexts, butyrate has been shown to inhibit the phosphorylation of ERK1/2, leading to reduced cell proliferation and survival signaling.[10]
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound in cell culture media.
Conclusion
The stability of this compound in cell culture media is a critical parameter for ensuring the validity of in vitro experimental data. While generally considered stable, its concentration can be influenced by factors such as pH, temperature, and particularly, cellular metabolism. The provided protocols offer a framework for researchers to quantitatively assess the stability and cellular depletion of this compound in their specific experimental systems. Furthermore, a deeper understanding of how butyrate modulates key signaling pathways like Wnt/β-catenin, PI3K/Akt, and ERK/MAPK will aid in the design of more targeted experiments and the accurate interpretation of their outcomes. By carefully considering these factors, researchers can enhance the reliability and reproducibility of their findings in the promising field of butyrate research.
References
- 1. Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of calcium β‑hydroxy-β-methylbutyrate content in special medical formula food and sports nutrition food by solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arlok.com [arlok.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Targeted Colon Delivery of Calcium Butyrate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted delivery of calcium butyrate to the colon. This document is intended to guide researchers in the formulation, in vitro evaluation, and in vivo testing of colon-specific this compound delivery systems for therapeutic applications in conditions such as inflammatory bowel disease (IBD) and colorectal cancer.
Introduction to Targeted Colon Delivery of this compound
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, plays a crucial role in maintaining gut homeostasis. It serves as the primary energy source for colonocytes, possesses anti-inflammatory properties, and can induce apoptosis in colorectal cancer cells. However, the therapeutic potential of systemically administered butyrate is limited by its rapid absorption in the upper gastrointestinal tract. Targeted delivery of this compound directly to the colon can overcome this limitation, achieving high local concentrations and maximizing its therapeutic effects.[1][2][3]
Various formulation strategies have been developed to achieve colon-specific delivery, primarily focusing on exploiting the physiological differences between the small and large intestines, such as pH, transit time, and microbial environment.
Formulation Strategies for Colon-Targeted this compound Delivery
Several approaches can be employed to formulate this compound for targeted release in the colon. The choice of method depends on the desired release profile and the specific application.
pH-Dependent Polymer Coating
This is a widely used strategy that utilizes polymers that are insoluble at the low pH of the stomach and small intestine but dissolve at the neutral to slightly alkaline pH of the distal ileum and colon (pH 7.0-7.4).[4][5]
Key Polymers:
-
Eudragit® S100: Soluble at pH > 7.0.[6]
-
Eudragit® FS 30 D: An aqueous dispersion of an anionic copolymer that dissolves above pH 7.0, making it suitable for colon targeting.[7]
Table 1: Quantitative Data on pH-Dependent Formulations
| Formulation | Polymer | Coating Level (% weight gain) | In Vitro Release Conditions | Results | Reference |
| Naproxen Matrix Tablets | Eudragit® S100 | 2% w/v | Simulated Gastric Fluid (SGF) for 2h, Simulated Intestinal Fluid (SIF) for 3h, Simulated Colonic Fluid (SCF) up to 24h | Sustained release of 94.67% over 24 hours in SCF. | [6] |
| Budesonide Pellets | Eudragit® FS 30 D | 25% | SGF for 2h, SIF (pH 6.8) for 4h, SCF (pH 7.2) | Minimal release in SGF and SIF, with 83.35% released at 24h in SCF. | [4] |
Microencapsulation
This technique involves entrapping this compound within a biodegradable polymer matrix. The polymer protects the drug during its transit through the upper GI tract and then degrades in the colon, releasing the butyrate.
Commonly Used Polymers:
-
Alginate: A natural polysaccharide that can be cross-linked with calcium ions to form beads.[8]
-
Chitosan: A cationic polysaccharide that can be used alone or in combination with alginate to form microparticles.[9][10]
Table 2: Quantitative Data on Microencapsulated Formulations
| Formulation | Polymer System | Particle Size | Encapsulation Efficiency | In Vitro Release | Reference |
| Budesonide Microparticles | Chitosan-Ca-alginate with Eudragit S100 coating | 4.05-5.36 µm | Not specified | Sustained release at pH 7.4. | [9] |
| Tetrandrine Beads | Calcium alginate coated with 10% CAP | 742.75-780.68 µm | 82.46% | 67.68% release in simulated colon conditions. | [11][12] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of colon-targeted this compound delivery systems.
Formulation Protocols
Protocol 1: Preparation of Eudragit® S100-Coated this compound Tablets
Objective: To prepare enteric-coated tablets that release this compound at a pH characteristic of the colon.
Materials:
-
This compound
-
Microcrystalline cellulose (MCC)
-
Polyvinylpyrrolidone (PVP K-30)
-
Magnesium stearate
-
Talc
-
Eudragit® S100
-
Triethyl citrate (TEC)
-
Ethanol
-
Purified water
Procedure:
-
Core Tablet Preparation (Wet Granulation):
-
Mix this compound and microcrystalline cellulose in a planetary mixer.
-
Prepare a binder solution by dissolving PVP K-30 in a 50:50 ethanol:water mixture.
-
Granulate the powder blend with the binder solution.
-
Dry the wet granules at 50°C for 2 hours.
-
Sieve the dried granules through a 20-mesh screen.
-
Lubricate the granules with magnesium stearate and talc.
-
Compress the lubricated granules into tablets using a single-punch tablet press.[6]
-
-
Enteric Coating:
-
Prepare the coating solution by dissolving Eudragit® S100 in ethanol.
-
Add triethyl citrate (10% w/w of polymer) as a plasticizer and mix thoroughly.
-
Place the core tablets in a coating pan.
-
Spray the coating solution onto the rotating tablet bed at a controlled rate.
-
Dry the coated tablets at 40°C for 12 hours.[6]
-
Protocol 2: Preparation of Calcium Alginate-Calcium Butyrate Beads
Objective: To encapsulate this compound in calcium alginate beads for colon-specific delivery.
Materials:
-
Sodium alginate
-
This compound
-
Calcium chloride
-
Purified water
Procedure:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in purified water with constant stirring.
-
Disperse this compound in the sodium alginate solution to form a homogenous mixture.
-
Extrude the bubble-free drug-polymer dispersion dropwise through a syringe with a 22-gauge needle into a 2% (w/v) calcium chloride solution.
-
Allow the beads to remain in the calcium chloride solution for 15 minutes to ensure complete cross-linking.
-
Collect the formed beads by filtration, wash with purified water, and dry at room temperature.[12][13]
In Vitro Drug Release Testing
Protocol 3: Dissolution Testing for Colon-Targeted Formulations
Objective: To evaluate the in vitro release profile of this compound from the delivery system under conditions simulating the gastrointestinal tract.
Apparatus: USP Dissolution Apparatus II (Paddle Method)
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2)
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8)
-
Simulated Colonic Fluid (SCF): Phosphate buffer (pH 7.4)
Procedure:
-
Place the formulated this compound dosage form in 900 mL of SGF at 37 ± 0.5°C with a paddle speed of 50 rpm for 2 hours.[14][15]
-
After 2 hours, transfer the dosage form to 900 mL of SIF (pH 6.8) and continue the dissolution for another 3 hours.
-
Finally, transfer the dosage form to 900 mL of SCF (pH 7.4) and continue the dissolution for up to 24 hours.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Analyze the withdrawn samples for butyrate concentration using a validated analytical method (e.g., GC-MS).
In Vivo Evaluation
Protocol 4: Evaluation of Colon-Targeted this compound in a DSS-Induced Colitis Rat Model
Objective: To assess the therapeutic efficacy of a colon-targeted this compound formulation in a chemically induced model of colitis.
Animals: Male Wistar rats (180-200 g)
Induction of Colitis:
-
Administer 5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water ad libitum for 7 days.[16][17]
-
Monitor the animals daily for body weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).
Treatment:
-
Divide the rats into groups: a healthy control group, a DSS control group, and DSS groups treated with the colon-targeted this compound formulation at different doses.
-
Administer the formulation orally once daily, starting from the first day of DSS administration and continuing for the entire 7-day period.
Evaluation:
-
At the end of the study, sacrifice the animals and excise the colon.
-
Measure the colon length and weight.
-
Collect colonic tissue samples for histological analysis (to assess inflammation, ulceration, and tissue damage) and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).
-
Collect colonic contents for butyrate concentration analysis by GC-MS.
Protocol 5: Assessment of Aberrant Crypt Foci (ACF) in a Rat Model of Colon Carcinogenesis
Objective: To evaluate the chemopreventive effect of colon-targeted this compound by quantifying the formation of preneoplastic lesions.
Animals: Male Fischer 344 rats
Induction of ACF:
-
Administer two subcutaneous injections of azoxymethane (AOM) (15 mg/kg body weight) one week apart.[1][18]
Treatment:
-
Divide the rats into groups: a vehicle control group, an AOM control group, and AOM groups treated with the colon-targeted this compound formulation.
-
Administer the formulation orally for 4 weeks, starting one week before the first AOM injection.[1]
Evaluation:
-
At the end of the 4-week treatment period, sacrifice the animals and excise the colon.
-
Fix the colon flat between two pieces of filter paper in 10% buffered formalin.
-
Stain the colon with 0.2% methylene blue.
-
Count the number of ACF under a light microscope at 40x magnification.[19][20] ACF are identified as crypts with larger diameters, thicker epithelial linings, and a more prominent pericryptal zone compared to normal crypts.
Analytical Method
Protocol 6: Quantification of Butyrate in Fecal/Colonic Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the concentration of butyrate in biological samples.
Materials:
-
Fecal or colonic content samples
-
Internal standard (e.g., d7-butyric acid)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Succinic acid
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the fecal/colonic sample in ethanol.
-
Add the deuterated internal standard.
-
Centrifuge the sample to pellet the solids.
-
Transfer the supernatant to a new tube.
-
Add NaOH and evaporate the solvent using a vacuum centrifuge.
-
Re-dissolve the residue in ethanol and acidify with succinic acid just before analysis.[9][21]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-23) for separation.
-
Set the appropriate temperature program for the oven, injector, and detector.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify butyrate and the internal standard based on their specific mass-to-charge ratios.[21][22]
-
Visualization of Key Processes
Signaling Pathways of Butyrate in Colonocytes
Butyrate exerts its effects through multiple signaling pathways, primarily through the inhibition of histone deacetylases (HDACs).
Caption: Signaling pathway of butyrate in colonocytes.
Experimental Workflow for In Vivo Evaluation
A typical workflow for assessing the efficacy of a colon-targeted this compound formulation in an animal model of colitis.
Caption: Workflow for in vivo evaluation of colon-targeted formulations.
Logical Relationship of Formulation and Testing
The logical progression from formulation development to preclinical evaluation.
Caption: Logical flow from formulation to clinical trials.
References
- 1. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of a Novel Pellet-Based Tablet System for Potential Colon Delivery of Budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUDRAGIT® FS 30 D [evonik.com]
- 8. Calcium alginate-carboxymethyl cellulose beads for colon-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chitosan coated Ca-alginate microparticles loaded with budesonide for delivery to the inflamed colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of chitosan microparticles intended for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. japsonline.com [japsonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. cn.aminer.org [cn.aminer.org]
- 19. Characterization of Dysplastic Aberrant Crypt Foci in the Rat Colon Induced by 2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Cancer Effects of Calcium Butyrate in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium butyrate, a salt of the short-chain fatty acid butyrate, has garnered significant attention in cancer research for its potential as an anti-neoplastic agent. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is a key energy source for normal colonocytes.[1][2] Intriguingly, it exhibits paradoxical effects on cancer cells, including the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3][4] These anti-tumor activities are largely attributed to its function as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, butyrate alters the acetylation of histones and other proteins, leading to changes in gene expression that can suppress cancer progression.[5]
These application notes provide a comprehensive guide for researchers investigating the anti-cancer effects of this compound in in vitro models. Detailed protocols for key assays and a summary of quantitative data from various studies are presented to facilitate experimental design and data interpretation.
Mechanisms of Action
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to the hyperacetylation of histones. This relaxes the chromatin structure, making DNA more accessible for transcription of tumor suppressor genes like p21.[1][3]
-
Cell Cycle Arrest: Butyrate can induce cell cycle arrest, primarily at the G1/S and G2/M phases.[6][7] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins like cyclin D1.[7][8][9][10]
-
Induction of Apoptosis: Butyrate promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and caspase activation.[3][5][11][12]
-
Modulation of Signaling Pathways: Butyrate has been shown to influence key cancer-related signaling pathways, including the mTOR/S6K1 and SIRT1 pathways.[3][4]
Data Presentation: Quantitative Effects of Butyrate on Cancer Cells
The following tables summarize the quantitative data on the effects of butyrate on various colon cancer cell lines.
Table 1: IC50 Values of Butyrate in Colon Cancer Cell Lines
| Cell Line | Butyrate Concentration (mM) | Incubation Time (hours) | Reference |
| HCT116 | 1.14 | 24 | [13] |
| 0.83 | 48 | [13] | |
| 0.86 | 72 | [13] | |
| 3.3 | 72 | [14] | |
| HT-29 | Not Determined | 24 | [13] |
| 2.42 | 48 | [13] | |
| 2.15 | 72 | [13] | |
| Caco-2 | Not Determined | 24 | [13] |
| Not Determined | 48 | [13] | |
| 2.15 | 72 | [13] | |
| HCT-116/BR (Butyrate-Resistant) | 15.2-fold increase vs. parental | 72 | [15] |
| HT-29/BR (Butyrate-Resistant) | 14.0-fold increase vs. parental | 72 | [15] |
| SW480/BR (Butyrate-Resistant) | 6.08-fold increase vs. parental | 72 | [15] |
Table 2: Effects of Butyrate on Apoptosis and Cell Cycle in HCT116 Cells
| Treatment | Effect | Observation | Reference |
| 1 mM Butyrate (24-72h) | Induction of Apoptosis | Increased histone release and caspase-3 activation. | [3][4] |
| 1 mM Butyrate | Protein Expression | Increased Bax/Bcl-2 ratio. | [3] |
| 2.5 mM Butyrate | Gene Expression | Altered expression of genes involved in cell cycle, DNA replication, and apoptosis. | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT-29)
-
Complete cell culture medium
-
This compound stock solution (sterilized)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells with fresh medium only.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bcl-2 and bak may play a pivotal role in sodium butyrate-induced apoptosis in colonic epithelial cells; however overexpression of bcl-2 does not protect against bak-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Butyrate on Collagen Expression, Cell Viability, Cell Cycle Progression and Related Proteins Expression of MG-63 Osteoblastic Cells | PLOS One [journals.plos.org]
- 8. Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating Calcium Butyrate in Animal Models of Inflammatory Bowel Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract characterized by aberrant immune responses and a compromised intestinal barrier.[1] Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1][2] A reduction in butyrate-producing bacteria and lower luminal butyrate concentrations are frequently observed in IBD patients.[2][3] Consequently, butyrate and its salts, such as calcium butyrate, are considered promising therapeutic agents. Evaluating the efficacy of this compound requires robust preclinical animal models that mimic the pathophysiology of human IBD. These models are indispensable for elucidating mechanisms of action and assessing therapeutic potential.
This document provides an overview of common animal models used to study IBD, detailed protocols for evaluating this compound, and a summary of its key mechanisms of action supported by quantitative data from preclinical studies.
Key Mechanisms of Action of Butyrate in IBD
Butyrate exerts its anti-inflammatory effects through multiple signaling pathways in both intestinal epithelial and immune cells.[2] Key mechanisms include the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPRs), and modulation of immune cell differentiation and function.[2][4]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent HDAC inhibitor.[5] By inhibiting HDACs (specifically HDAC3 and HDAC8), butyrate increases histone acetylation, leading to the suppression of pro-inflammatory pathways like NF-κB and enhancing the expression of genes involved in maintaining the epithelial barrier.[3][6][7]
-
G-Protein Coupled Receptor (GPR) Activation: Butyrate acts as a signaling molecule by activating cell-surface GPRs, including GPR41, GPR43, and GPR109A.[8][9] Activation of these receptors on intestinal epithelial and immune cells triggers downstream signaling that enhances anti-inflammatory responses and reinforces the gut barrier.[8][10][11]
-
Immune Modulation: Butyrate plays a critical role in regulating the balance of T-cell populations.[2] It promotes the differentiation of anti-inflammatory regulatory T cells (Tregs) while suppressing the pro-inflammatory T helper 17 (Th17) cells, thereby reducing the production of inflammatory cytokines like IL-17.[2][12][13]
Commonly Used Animal Models of IBD
Several animal models are utilized to induce colitis that mimics aspects of human IBD. The choice of model often depends on the specific research question, as each model represents different facets of the disease's immunopathology.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This is one of the most widely used models for its simplicity, reproducibility, and ability to cause acute or chronic colitis by varying the DSS concentration and administration duration.[14] DSS is a chemical colitogen that is directly toxic to gut epithelial cells in the basal crypts, leading to a breakdown of the mucosal barrier and subsequent inflammation.[15] This model is particularly relevant for studying epithelial barrier integrity and innate immune responses.[14]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares histopathological features with Crohn's disease.[16][17] TNBS is a haptenating agent that, when instilled intrarectally with ethanol, binds to colonic proteins, rendering them immunogenic.[16] This triggers a delayed-type hypersensitivity reaction, leading to a Th1-dominant inflammatory response.[17]
-
Adoptive T-Cell Transfer Model: This model is used to investigate the specific roles of T-cell subsets in the pathogenesis of IBD.[18] It involves transferring naive CD4+ T cells (specifically the CD4+CD45RBhigh subset) from healthy donor mice into immunodeficient recipient mice (e.g., Rag1-/-).[18][19] The transferred T cells become activated in the colon, leading to the onset of colitis over several weeks.[18] This model is highly valuable for testing therapies that target T-cell-dependent mechanisms.[18]
Experimental Protocols
The following protocols provide a framework for inducing colitis and administering this compound. All animal experiments should be conducted in accordance with institutional guidelines and approved by the local ethics committee.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota metabolite short chain fatty acids, GCPR, and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mpbio.com [mpbio.com]
- 16. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
Application of Calcium Butyrate in Animal Feed for Enhanced Gut Health: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium butyrate, a salt of the short-chain fatty acid butyric acid, is increasingly utilized as a feed additive in the livestock industry to promote gut health and overall animal performance. Butyrate is a natural product of microbial fermentation in the lower gastrointestinal tract and serves as a primary energy source for colonocytes.[1][2] Supplementation with this compound, particularly in protected or encapsulated forms, ensures the targeted delivery of butyric acid to the intestines, where it exerts its beneficial effects.[3] This document provides detailed application notes on the use of this compound in animal feed, summarizing its impact on gut health and performance, along with standardized protocols for key experimental evaluations.
Mechanism of Action
This compound supplementation enhances gut health through a multi-faceted approach:
-
Energy Source for Enterocytes: Butyrate is the preferred energy substrate for intestinal epithelial cells, promoting their proliferation and maturation. This leads to improved gut barrier function and nutrient absorption.[2][3]
-
Modulation of Gut Morphology: Studies have consistently shown that butyrate stimulates the growth of intestinal villi and increases the villus height to crypt depth ratio, thereby expanding the surface area available for nutrient absorption.[1][4]
-
Anti-inflammatory Effects: Butyrate exhibits potent anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways, such as NF-κB, and reducing the production of inflammatory cytokines like TNF-α and IL-6.[1][4][5]
-
Gut Microbiota Modulation: this compound can influence the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting the proliferation of pathogens.[2]
-
Immune System Enhancement: By strengthening the gut barrier and reducing inflammation, butyrate contributes to a more robust and efficient immune response.[6]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of histone deacetylases, which plays a role in regulating gene expression related to cell cycle, differentiation, and apoptosis.[7][8]
Signaling Pathways
The mechanisms of action of butyrate involve several key signaling pathways within intestinal epithelial cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation from various studies in different animal species.
Table 1: Effects on Growth Performance
| Animal Species | Dosage | Duration | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Reference(s) |
| Broilers | 300-1000 g/ton | 35 days | Increased body weight | - | [9] |
| 0.2, 0.3, 0.4 g/kg | - | - | Improved | [10] | |
| 1 g/kg | 42 days | No significant effect | Improved | [11] | |
| Calves | 4 kg/ton of starter feed | 77 days | Significantly higher (0.83 vs 0.71 kg) | - | [2][12] |
| 3 g and 6 g per day/head | - | Improved | Improved | [12] | |
| Piglets | 0.1% | Weaning period | - | - | [13] |
| 1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter) | 35 days | No significant difference | No significant difference | [14][15][16][17] |
Table 2: Effects on Gut Morphology
| Animal Species | Dosage | Duration | Villus Height | Crypt Depth | Villus Height:Crypt Depth Ratio | Reference(s) |
| Broilers | 0.1%, 0.2%, 0.4% butyric acid | 42 days | Increased | Decreased | Increased | [9] |
| Calves | 10 g/day | - | Increased (duodenum) | - | - | [3] |
| 3 g and 6 g per day/head | - | Improved | Improved | - | [12] | |
| Continuous supplementation | 30 days | Higher (duodenum) | Higher (duodenum) | - | [18] | |
| Laying Hens | 300 mg/kg | Post-peak period | Higher (ileum) | - | - | [4] |
| Piglets | 1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter) | 14 days | No difference | Lower (duodenum) | - | [14][15][16][17] |
Table 3: Effects on Diarrhea Incidence
| Animal Species | Dosage | Duration | Effect on Diarrhea Incidence | Reference(s) |
| Piglets | 1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter) | 1-14 days & 1-35 days | Significantly reduced | [14][15][16][17] |
| Calves | Continuous supplementation | Pre-weaning | Reduced occurrence and relapses | [18] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound on gut health.
Experimental Workflow
Protocol for Intestinal Histomorphometry
Objective: To quantitatively assess the effects of this compound on the microscopic structure of the intestine.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope with a calibrated imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Sampling: Immediately after euthanasia, collect 2-3 cm segments of the duodenum, jejunum, and ileum.[19]
-
Fixation: Gently flush the intestinal segments with PBS to remove contents and fix in 10% neutral buffered formalin for at least 24 hours.[19]
-
Tissue Processing:
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol (70% to 100%).
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.[19]
-
-
Sectioning: Using a microtome, cut 5 µm thick cross-sections of the paraffin-embedded tissues.[19]
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).[19]
-
-
Microscopic Examination and Image Capture:
-
Examine the stained sections under a light microscope.
-
Capture high-resolution images of well-oriented villi and crypts at appropriate magnification (e.g., 40x or 100x).
-
-
Morphometric Analysis:
-
Using image analysis software, measure the following parameters on at least 10 intact, well-oriented villi and their associated crypts per intestinal segment per animal:
-
Villus Height: From the tip of the villus to the villus-crypt junction.
-
Crypt Depth: From the villus-crypt junction to the base of the crypt.
-
-
Calculate the Villus Height to Crypt Depth Ratio .
-
Protocol for Gut Microbiota Analysis via 16S rRNA Gene Sequencing
Objective: To characterize the composition of the gut microbiota in response to this compound supplementation.
Materials:
-
Sterile collection tubes
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, mothur)
Procedure:
-
Sample Collection: Collect fresh fecal samples or intestinal contents directly into sterile tubes and immediately freeze at -80°C until processing.[20]
-
DNA Extraction: Extract total genomic DNA from the samples using a commercial DNA extraction kit following the manufacturer's instructions. A bead-beating step is often recommended to improve the lysis of bacterial cells.[20]
-
PCR Amplification:
-
Amplify the target hypervariable region(s) of the 16S rRNA gene using universal primers.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Verify the size of the amplicons by agarose gel electrophoresis.
-
Purify the PCR products.
-
Quantify the purified DNA.
-
Prepare the sequencing library according to the instructions of the sequencing platform.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Bioinformatics Analysis:
-
Perform quality filtering and trimming of the raw sequencing reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, UniFrac) to compare microbial communities between treatment groups.
-
Identify differentially abundant taxa between the control and this compound-supplemented groups.
-
Protocol for Quantification of Pro-inflammatory Cytokines
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum to assess the anti-inflammatory effects of this compound.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine and animal species
-
Microplate reader
Procedure:
-
Serum Collection:
-
Collect blood samples from the animals into tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.[21]
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol for the specific kit. The general steps are as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and serum samples to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction.[22]
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine levels between the control and this compound-supplemented groups using appropriate statistical tests.
-
Conclusion
This compound is a promising feed additive for improving gut health and performance in livestock. Its multifaceted mechanism of action, including providing energy to the gut lining, modulating gut morphology and microbiota, and exerting anti-inflammatory effects, makes it a valuable tool for enhancing animal production. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound and further elucidate its beneficial effects on animal health. Consistent and rigorous experimental design and methodology are crucial for generating reliable and comparable data in this field of research.
References
- 1. Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Encapsulated this compound Supplement Enhances On-Farm Dairy Calf Growth Performance and Body Conformation in a Pasture-Based Dairy Production System [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fermented this compound supplementation in post-peak laying hens improved ovarian function and tibia quality through the “gut-bone” axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary Protected Butyrate Supplementation of Broilers Modulates Intestinal Tight Junction Proteins and Stimulates Endogenous Production of Short Chain Fatty Acids in the Caecum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 14. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets -Animal Bioscience | 학회 [koreascience.kr]
- 17. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets [animbiosci.org]
- 18. Butyrate supplementation in the liquid diet of dairy calves leads to a rapid recovery from diarrhea and reduces its occurrence and relapses in the preweaning period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small intestine histomorphometry of beef cattle with divergent feed efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of the gastrointestinal microbiota using 16S ribosomal RNA gene amplicon sequencing in ruminant nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Calcium Butyrate Solubility in Vitro: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing calcium butyrate in in vitro settings, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed protocols and frequently asked questions to facilitate seamless experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered when working with this compound in the laboratory.
Q1: My this compound is not dissolving completely in water or my cell culture medium. What could be the cause?
A1: Several factors can contribute to incomplete dissolution of this compound:
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Temperature: The solubility of calcium salts of short-chain fatty acids can be non-linear with temperature. It is crucial to know the optimal temperature for dissolution.
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pH of the Solvent: The solubility of calcium salts is highly dependent on pH.[1] At neutral or alkaline pH, this compound may be less soluble.
-
Concentration: You might be attempting to prepare a solution that is above the saturation point of this compound under your specific experimental conditions.
-
Purity of the Compound: Impurities in the this compound powder can affect its solubility.
-
Interaction with Other Media Components: Components in complex cell culture media, such as phosphates and sulfates, can react with calcium to form insoluble precipitates.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What should I do?
A2: First, determine if the precipitate is due to contamination or chemical precipitation. Microbial contamination will often be accompanied by a change in the medium's pH and turbidity. If contamination is ruled out, the precipitate is likely an insoluble salt. Here's how to troubleshoot:
-
Check the pH: Measure the pH of your medium after adding this compound. A shift to a more alkaline pH can decrease the solubility of calcium salts.
-
Review Your Preparation Protocol: Ensure that you are adding a pre-dissolved, sterile-filtered stock solution of this compound to your final medium, rather than adding the powder directly.
-
Consider the Order of Addition: When preparing media from individual components, add calcium salts separately and ensure each component is fully dissolved before adding the next to prevent precipitation.
-
Warm the Medium: Gently warming the medium to 37°C may help dissolve some precipitates, but be cautious as excessive heat can degrade other media components.
Q3: What is the difference in solubility between this compound and sodium butyrate?
A3: Sodium butyrate is generally more soluble in water than this compound. If you are consistently facing solubility issues with this compound, consider if sodium butyrate could be a suitable alternative for your experimental design.
Q4: Can I autoclave my medium after adding this compound?
A4: It is generally not recommended to autoclave solutions containing this compound. The high temperatures and pressure can lead to the precipitation of calcium salts and potentially degrade the butyrate molecule. It is best to prepare a concentrated stock solution of this compound, sterilize it by filtration, and then add it to the sterile medium.
Quantitative Data on Solubility
Understanding the solubility of this compound under different conditions is key to preventing precipitation. While specific data for this compound is limited, the following table provides illustrative data for calcium 2-methylbutyrate, a structurally similar short-chain fatty acid calcium salt, to demonstrate the effect of temperature on solubility. The general principle of pH-dependent solubility for calcium salts is also presented.
| Parameter | Condition | Solubility ( g/100 g of water) | Notes |
| Temperature | 0°C | 23.05 | Data for Calcium 2-methylbutyrate, which shows a non-linear solubility curve with temperature.[2] |
| 36.5°C | 29.90 (Maximum Solubility) | Data for Calcium 2-methylbutyrate.[2] | |
| 100°C | 19.80 | Data for Calcium 2-methylbutyrate.[2] | |
| pH | Acidic (e.g., pH < 6.0) | Increased | Lower pH increases the protonation of butyrate, favoring the dissolution of the calcium salt. The solubility of calcium salts generally increases as the pH decreases.[3][4] |
| Neutral to Alkaline (e.g., pH ≥ 7.0) | Decreased | At higher pH, the concentration of free calcium ions can decrease due to the formation of insoluble calcium salts, such as calcium phosphate, in complex media. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (e.g., 1 M)
-
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tube or bottle
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
-
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare your desired concentration. For a 1 M solution, this would be 214.27 g per liter.
-
Add a portion of the sterile water to the conical tube or bottle.
-
Gradually add the this compound powder to the water while stirring or vortexing to aid dissolution.
-
Gently warm the solution (e.g., to 37°C) if necessary to fully dissolve the powder. Do not boil.
-
Once completely dissolved, bring the solution to the final desired volume with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Visualizing Troubleshooting and Biological Pathways
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for identifying and resolving solubility issues with this compound in vitro.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway: Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate, the active component of this compound, is a well-known inhibitor of histone deacetylases (HDACs). This inhibition leads to changes in gene expression that underlie many of its biological effects.
Caption: Mechanism of butyrate as an HDAC inhibitor.
References
optimizing calcium butyrate concentration for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: this compound, like other forms of butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, butyrate leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][3] This can result in various cellular outcomes, including cell cycle arrest, induction of differentiation, and apoptosis (programmed cell death).[1][4]
Q2: What is the "butyrate paradox"?
A2: The "butyrate paradox" refers to the opposing effects of butyrate on normal versus cancerous colonocytes.[5] In normal, healthy colon cells, butyrate is a primary energy source and can promote proliferation.[5][6] Conversely, in colorectal cancer cells, butyrate often inhibits proliferation and induces apoptosis.[4][5][6]
Q3: How does this compound affect intracellular calcium signaling?
A3: Butyrate can influence intracellular calcium homeostasis. Studies have shown that butyrate can activate calcium signaling pathways, leading to an increase in intracellular calcium levels.[7][8] This can, in turn, trigger various cellular processes, including the release of signaling molecules like growth hormone and potentially contribute to apoptosis in cancer cells.[8][9]
Troubleshooting Guide
Issue 1: No significant effect of this compound on cell proliferation.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of butyrate is highly cell-type specific.[10][11] A concentration that inhibits one cell line may have no effect on another.
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to butyrate-induced effects.
-
Solution: Review the literature to see if your cell line has been previously characterized for its response to butyrate. Consider using a different cell line that is known to be sensitive to butyrate as a positive control.
-
-
Possible Cause 3: Short Incubation Time. The effects of butyrate on cell proliferation may not be apparent after a short incubation period.
Issue 2: High levels of cell death and detachment, even at low concentrations.
-
Possible Cause 1: Cytotoxicity. While often used to induce apoptosis in cancer cells, high concentrations of butyrate can be cytotoxic to both cancerous and non-cancerous cells.[9]
-
Solution: Lower the concentration of this compound. Even concentrations as low as 0.25 mM can influence cell proliferation.[6] Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic threshold for your cells.
-
-
Possible Cause 2: Contamination. Microbial contamination can cause widespread cell death.
-
Possible Cause 3: Poor Cell Health. Unhealthy cells are more susceptible to the effects of any treatment.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 3: Inconsistent or irreproducible results.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells can lead to different outcomes.
-
Solution: Standardize your cell seeding protocol to ensure a consistent number of cells in each well or flask.
-
-
Possible Cause 2: Variability in this compound Preparation. Improperly dissolved or stored this compound can lead to inconsistent concentrations.
-
Solution: Prepare a fresh stock solution of this compound for each experiment and ensure it is completely dissolved. Store the stock solution according to the manufacturer's recommendations.
-
-
Possible Cause 3: Passage Number. The characteristics of cell lines can change with increasing passage number.
-
Solution: Use cells within a defined passage number range for all experiments to ensure consistency.
-
Data Presentation
Table 1: Effect of this compound on the Proliferation of Human Colon Cancer Cell Lines
| Cell Line | Concentration (mM) | Incubation Time (hours) | Inhibition of Proliferation (%) | Reference |
| HT29 | 1.25 | 48 | Significant | [14] |
| 2.5 | 48 | Significant | [14] | |
| 5.0 | 48 | Significant | [14] | |
| SW620 | 1.25 | 48 | Significant | [14] |
| 2.5 | 48 | Significant | [14] | |
| 5.0 | 48 | Significant | [14] | |
| HCT116 | 1.25 | 48 | Significant | [14] |
| 2.5 | 48 | Significant | [14] | |
| 5.0 | 48 | Significant | [14] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Butyrate in Human Colon Cancer Cell Lines
| Cell Line | IC50 at 24h (mM) | IC50 at 48h (mM) | IC50 at 72h (mM) | Reference |
| HCT116 | 1.14 | 0.83 | 0.86 | [11] |
| HT-29 | N/D | 2.42 | 2.15 | [11] |
| Caco-2 | N/D | N/D | 2.15 | [11] |
| N/D: Not Determined |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using ³H-Thymidine Uptake
-
Cell Seeding: Seed human colon cancer cells (e.g., HT29, SW620, HCT116) in 96-well plates at a density of 3 x 10⁵ cells/ml.[14]
-
Treatment: After 24 hours, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 1.25, 2.5, and 5 mM).[14] Incubate the cells for 48 hours at 37°C.[14]
-
³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the control (untreated cells).
Protocol 2: Cell Cycle Analysis using Flow Cytometry
-
Cell Seeding and Treatment: Seed cells (e.g., Jurkat cells) at a density of 1 x 10⁶ cells per well in 24-well plates.[15] Treat the cells with different concentrations of butyric acid for a specified time (e.g., 21 hours).[15]
-
BrdU Labeling: Add 10 µM BrdU to each well and incubate for an additional hour.[15]
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix and permeabilize them according to the manufacturer's protocol for the BrdU flow kit.
-
Staining: Stain the cells with an anti-BrdU antibody and a DNA stain (e.g., 7-AAD).[15]
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Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Visualizations
Caption: Butyrate inhibits HDACs, leading to increased histone acetylation and subsequent changes in gene expression that control cell fate.
Caption: A logical workflow for troubleshooting common issues in this compound cell culture experiments.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pnas.org [pnas.org]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbial metabolite butyrate improves anticancer therapy by regulating intracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate Increases Intracellular Calcium Levels and Enhances Growth Hormone Release from Rat Anterior Pituitary Cells via the G-Protein-Coupled Receptors GPR41 and 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adl.usm.my [adl.usm.my]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating the Nuances of Calcium Butyrate Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for animal studies involving calcium butyrate. This resource is designed to help you troubleshoot inconsistent results and provide clarity on the multifaceted effects of this short-chain fatty acid. Here, you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your research.
Troubleshooting Guides and FAQs
This section addresses common challenges and sources of variability in animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my this compound study on gut health inconsistent with published literature?
A1: Inconsistent results are a known challenge in butyrate research and can stem from several factors:
-
The "Butyrate Paradox": Butyrate can have opposite effects on cell proliferation depending on the cell type and its metabolic state. It tends to promote the growth of healthy, differentiated colonocytes while inhibiting the proliferation of cancerous or undifferentiated cells.[1][2] This is partly because cancer cells often exhibit the "Warburg effect," relying on glycolysis for energy rather than butyrate oxidation.[3] This leads to intracellular butyrate accumulation, which can inhibit histone deacetylases (HDACs) and halt cell proliferation.[2][3]
-
Dosage: The effects of butyrate are often dose-dependent. Low concentrations may stimulate cell proliferation, while high concentrations can inhibit it.[2] Some studies have shown no additional benefit or even negative effects at higher doses.[4]
-
Delivery Form: Unprotected butyrate is rapidly absorbed in the upper gastrointestinal tract.[5][6] To ensure it reaches the lower gut where it has its primary effects, an encapsulated or protected form is often necessary.[5][7][8] The type of coating and its release characteristics can significantly impact the results.[7]
-
Animal Model and Species: Different animal species and even strains can respond differently to butyrate supplementation.[9] Factors such as age, health status, and baseline gut microbiota composition play a crucial role.
-
Gut Microbiota: The composition of the gut microbiota can influence the endogenous production of butyrate and the response to supplementation.[10]
-
Diet Composition: The types and amounts of dietary fiber and protein in the animal feed can alter the gut microbiota and, consequently, butyrate metabolism.[10]
Q2: I'm not observing the expected improvements in growth performance in my poultry/swine study. What could be the issue?
A2: The impact of this compound on growth performance can be variable. Here are some potential reasons for a lack of effect:
-
Dosage and Form: As with gut health studies, the dose and whether the butyrate is protected are critical. An inadequate dose or rapid absorption in the upper gut may prevent sufficient butyrate from reaching the intestines to exert its effects.
-
Animal Health Status: The benefits of butyrate on growth performance are often more pronounced in animals under stress or with health challenges.[11] In a clean, low-stress environment, the effects may be less apparent.[12]
-
Dietary Factors: The composition of the basal diet can influence the outcome. For instance, the efficacy of butyrate may differ between low-density and high-density diets.[13]
-
Comparison with Other Additives: When comparing this compound to antibiotic growth promoters, the effects can be similar or different depending on the specific antibiotic and the experimental conditions.[14]
-
Inconsistent Reporting: The literature itself presents conflicting results, with some studies showing improved body weight gain and feed conversion ratio, while others report no significant effects.[6][14][15][16]
Q3: How do I choose between this compound and sodium butyrate for my study?
A3: Both this compound and sodium butyrate are common sources of butyric acid in animal feed.[17] The choice may depend on several factors:
-
Solubility and Release: this compound is less soluble than sodium butyrate, which can result in a slower release of butyric acid.[18] This can be advantageous for delivery to the distal gut, especially in coated products.[18]
-
Butyric Acid Concentration: Due to its lower solubility, coated this compound products can be more concentrated in butyric acid.[18]
-
Mineral Content: Consider the sodium and calcium content of the overall diet. While the sodium contribution from sodium butyrate is generally minimal, this compound may be preferred in sodium-restricted diets.[19]
-
Reported Efficacy: For many applications, both forms have been shown to be effective, and the choice often comes down to product availability, cost, and specific formulation requirements.[19][20]
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies to facilitate comparison.
Table 1: Effects of this compound on Gut Health Parameters in a Rat Colitis Model
| Parameter | Control (Colitis) | This compound (30 mg, intracolonic) | Percentage Change | Reference |
| Body Weight | Reduction | No Reduction | Prevented Reduction | [21] |
| Colon Edema | Increased | Reduced | -22.7% | [21] |
| Mucosal Damage Area | Increased | Reduced | -48% | [21] |
| Aberrant Crypt Foci | Increased | Reduced | -22.7% | [21] |
Table 2: Inconsistent Effects of Butyrate Supplementation on Growth Performance in Poultry
| Animal Model | Butyrate Source & Dose | Effect on Body Weight Gain (BWG) | Effect on Feed Conversion Ratio (FCR) | Reference |
| Broiler Chickens | Coated Sodium Butyrate vs. Tributyrin | Both significantly improved BWG | Both significantly improved FCR | [20] |
| Broiler Chickens | Unprotected Sodium Butyrate vs. Encapsulated this compound (260 mg/kg) | Tendency for increased gain (not significant) | No significant effect | [11] |
| Laying Hens | Fermented this compound (300 mg/kg) | No significant change | No significant change | [22] |
| Polish Green Legged Partridge Hen | This compound | No significant effect on BWG | No significant effect on FCR | [13] |
Table 3: Variable Effects of Butyrate Supplementation on Intestinal Morphology in Swine
| Butyrate Source & Dose | Effect on Villus Height | Effect on Crypt Depth | Reference |
| Coated this compound + Tannin Extract | No significant difference | Lower crypt depth in duodenum | [12][16] |
| Sodium Butyrate | No significant effect | No significant effect | [15] |
| Sodium Butyrate (2000 mg/kg) | Not reported | Not reported (improved barrier function) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Induction of Colitis and this compound Administration in Rats
Objective: To evaluate the anti-inflammatory effect of topical this compound in a chemically-induced colitis model in rats.
Animal Model: Male Wistar rats.
Materials:
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Dinitrobenzene sulfonic acid (DNB)
-
This compound
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Vehicle solution (e.g., 0.4% Tween-80, 0.5% carboxymethylcellulose, and 0.9% benzyl alcohol in sterile saline)
-
Catheter for intracolonic administration
Procedure:
-
Acclimatization: House rats in a temperature and light-controlled environment with ad libitum access to standard pellet feed and water for at least one week before the experiment.
-
Colitis Induction:
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Anesthetize the rats.
-
Instill DNB solution into the colon via a catheter inserted rectally.
-
Insufflate with a small volume of air to ensure distribution of the irritant.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg in 0.25 ml).
-
Administer the this compound suspension intracolonically using the same procedure as for colitis induction.
-
Administration can be performed for a set number of consecutive days, both before and after colitis induction (e.g., 6 consecutive days: 3 days prior and 3 days post-induction).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight daily.
-
At the end of the treatment period, euthanize the animals.
-
Excise the colon and measure its weight (as an indicator of edema) and the area of mucosal damage.
-
Reference: Adapted from a study on the anti-inflammatory effect of this compound in experimental colitis in rats.[21]
Protocol 2: Oral Gavage of this compound in Mice
Objective: To administer a precise dose of this compound orally to mice for various experimental purposes.
Animal Model: Mice (strain as per experimental design).
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose)
-
Oral gavage needle (size appropriate for mice)
-
Syringe
Procedure:
-
Preparation:
-
Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.
-
Fast the mice for a short period (e.g., 4-6 hours) before gavage to ensure an empty stomach, which can improve absorption and reduce variability. However, prolonged fasting can be a stressor.
-
-
Handling and Restraint:
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the correct length for needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation.
-
Return the mouse to its cage.
-
Note: Proper training in oral gavage techniques is essential to minimize animal stress and ensure accurate dosing.[23][24][25][26]
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Butyrate's Anti-inflammatory Effect via NF-κB Inhibition
Butyrate can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In an inflammatory state, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines. Butyrate can prevent the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm.[27][28]
Caption: Butyrate inhibits NF-κB signaling to reduce inflammation.
The Butyrate Paradox: Differential Effects on Normal vs. Cancer Cells
The "butyrate paradox" describes the differential effects of butyrate on normal and cancerous colonocytes. This is largely attributed to their different metabolic preferences.
Caption: Metabolic differences drive the "butyrate paradox".
Experimental Workflow: Investigating this compound in a Swine Growth Performance Trial
A typical workflow for a swine growth performance study investigating the effects of this compound.
Caption: Workflow for a swine growth performance study.
References
- 1. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular differentiation: Potential insight into butyrate paradox? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Encapsulated this compound Supplement Enhances On-Farm Dairy Calf Growth Performance and Body Conformation in a Pasture-Based Dairy Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of different levels of dietary this compound and butyric acid glyceride on growth performance, carcass traits and small intestine morphology of male broiler chickens [animalscience.tabrizu.ac.ir]
- 7. kemin.com [kemin.com]
- 8. Encapsulated this compound: a novel feed supplement for optimising pre-weaning growth rate of dairy calves in a pasture-based system [researchonline.jcu.edu.au]
- 9. Implications of butyrate and its derivatives for gut health and animal production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dietary butyrate effects on broiler growth, intestinal morphology and integrity, cecal volatile fatty acid concentrations, and colonic bacteria in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets [animbiosci.org]
- 17. titananimalnutrition.com [titananimalnutrition.com]
- 18. researchgate.net [researchgate.net]
- 19. bodybio.com [bodybio.com]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. Fermented this compound supplementation in post-peak laying hens improved ovarian function and tibia quality through the “gut-bone” axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
shelf life and degradation of calcium butyrate under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and degradation of calcium butyrate under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound for cell culture experiments?
A1: To prepare a stock solution, dissolve this compound in a suitable solvent such as sterile, deionized water or a buffered solution like PBS. A stock solution of 1000 µg/mL can be prepared by dissolving 250 mg of this compound in 250 mL of the chosen solvent.[1] It is recommended to filter-sterilize the solution through a 0.22 µm filter before adding it to cell culture media. Prepared stock solutions should be stored at 4°C in amber-colored glass volumetric flasks to protect them from light.[1]
Q2: What is the typical shelf life of solid this compound and how should it be stored?
A2: Solid this compound is generally stable and should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Keep the container tightly closed to minimize exposure to air and moisture. When stored under these conditions, the shelf life can be up to three years.
Q3: Is this compound stable in aqueous solutions?
A3: Yes, this compound is stable in aqueous solutions for a significant period under controlled conditions. Studies have shown that standard solutions of this compound at room temperature are stable for at least 48 hours.[1] For longer-term storage of solutions, refrigeration at 4°C is recommended.
Q4: What are the known degradation products of this compound?
A4: Under conditions of forced degradation, such as extreme heat, the primary degradation products of this compound are carbon dioxide and carbon monoxide.
Q5: Are there any known incompatibilities of this compound with other common laboratory reagents?
A5: Yes, this compound is incompatible with strong acids and oxidizing agents. Contact with strong acids will convert the butyrate salt to butyric acid, while strong oxidizing agents can lead to chemical degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
Issue 1: Unexpected Precipitation in Cell Culture Media
-
Possible Cause A: Reaction with Media Components. Cell culture media often contain phosphate and sulfate ions. Calcium ions (Ca²⁺) from this compound can react with these to form insoluble precipitates like calcium phosphate or calcium sulfate. This is more likely to occur at a basic pH.[2]
-
Troubleshooting Tip:
-
Prepare a concentrated stock solution of this compound in deionized water.
-
Add the stock solution to the cell culture medium dropwise while gently swirling.
-
Avoid preparing highly concentrated solutions of this compound directly in complete cell culture medium.
-
If precipitation persists, consider using a calcium-free or low-calcium basal medium and supplementing it with a carefully calculated amount of calcium chloride and this compound separately.
-
-
-
Possible Cause B: Temperature Fluctuations. Repeated freeze-thaw cycles or significant temperature shifts can reduce the solubility of salts in culture media, leading to precipitation.
-
Troubleshooting Tip:
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Warm all solutions to the experimental temperature (e.g., 37°C) before mixing.
-
-
Issue 2: Inconsistent or Unexpected Biological Effects
-
Possible Cause A: High Localized Concentrations. Adding a highly concentrated stock solution directly to cells can cause localized toxicity or off-target effects before it has a chance to disperse evenly throughout the medium.
-
Troubleshooting Tip:
-
After adding the this compound stock solution to the medium, gently swirl the culture vessel to ensure even distribution.
-
For sensitive assays, consider a brief pre-incubation of the medium with the this compound to allow for equilibration before adding it to the cells.
-
-
-
Possible Cause B: Alteration of Cellular Metabolism. Butyrate is an energy source for many cell types and can also act as an HDAC inhibitor, leading to widespread changes in gene expression.[3] These effects can sometimes be misinterpreted as off-target effects.
-
Troubleshooting Tip:
-
Conduct dose-response experiments to determine the optimal concentration for the desired effect.
-
Include appropriate controls, such as other short-chain fatty acids (e.g., acetate or propionate) or other HDAC inhibitors, to dissect the specific effects of butyrate.
-
Be aware of the "butyrate paradox," where butyrate can promote the growth of normal colonocytes while inhibiting the growth of cancerous ones.[3]
-
-
Issue 3: Analytical Challenges in Quantification (HPLC)
-
Possible Cause: Ionization and Peak Splitting. In reversed-phase HPLC with an acidic mobile phase, this compound can exist in multiple ionic forms (protonated butyric acid and the butyrate anion) and as ion pairs with the calcium counterion. This can result in the appearance of multiple, reproducible peaks in the chromatogram for a single analyte.[1]
-
Troubleshooting Tip:
-
Ensure that the HPLC method is properly validated to account for these multiple peaks. The sum of the areas of all related peaks should be used for quantification.[1]
-
Maintain strict control over the mobile phase pH and composition to ensure reproducible retention times and peak shapes.[1]
-
Refer to established and validated methods for the analysis of this compound.[1]
-
-
Data on Stability and Degradation
| Condition | Stressor | Expected Stability of Solid this compound | Potential Degradation Products |
| Thermal | 40°C / 75% RH | Generally stable, but may be hygroscopic. | N/A |
| 60°C | May show some degradation over extended periods. | Carbon dioxide, Carbon monoxide | |
| Hygroscopic | High Humidity | Hygroscopic; may absorb moisture from the air. | N/A |
| Photostability | UV/Visible Light | Stable. | N/A |
| Acidic | 0.1 M HCl | Decomposes to butyric acid and calcium chloride. | Butyric Acid |
| Basic | 0.1 M NaOH | Stable. | N/A |
| Oxidative | 3% H₂O₂ | May undergo oxidation over time. | Various oxidation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
-
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 M).
-
Vortex or mix thoroughly until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol is adapted from a validated method for the analysis of this compound.[1]
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (20:80, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 206 nm
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 µg/mL this compound in the mobile phase.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 5 to 1000 µg/mL.
-
Store standard solutions at 4°C in amber glass vials.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and integrate the peak(s) corresponding to this compound. Due to ionization, multiple peaks may be observed. The sum of the areas of these peaks should be used for quantification.[1]
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
potential interference of calcium butyrate with cell viability assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges when assessing cell viability in the presence of calcium butyrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with tetrazolium-based cell viability assays (MTT, XTT, MTS, WST-1)?
A1: While direct chemical interference in a cell-free system is a possibility for compounds with reducing properties, the more significant consideration for this compound is its profound biological effect on cellular metabolism. Butyrate is a short-chain fatty acid that serves as an energy source for some cells and can alter mitochondrial activity and the cellular redox state.[1][2][3][4] These metabolic alterations can directly influence the reduction of tetrazolium salts, leading to a misinterpretation of cell viability. Therefore, what may appear as "interference" is often a true biological effect of the compound on the cells.
Q2: My MTT assay results show an unexpected increase/decrease in cell viability after treatment with this compound. What could be the cause?
A2: An unexpected change in viability, particularly one that doesn't align with other observations (e.g., microscopy), can be due to several factors:
-
Metabolic Upregulation: In some cell types, butyrate can enhance mitochondrial respiration, leading to an increase in the reduction of MTT and thus an overestimation of cell viability.[1]
-
Metabolic Shift: Butyrate can induce a shift in cellular metabolism, such as inhibiting glycolysis, which can alter the availability of reducing equivalents (NADH/NADPH) necessary for the assay, potentially underestimating viability.
-
Induction of Apoptosis or Cell Cycle Arrest: Butyrate is well-documented to induce apoptosis and cell cycle arrest in a cell-type-specific manner.[5][6][7][8][9] This would lead to a genuine decrease in cell viability.
Q3: How can I confirm if the observed effect in my tetrazolium-based assay is a true biological effect or a chemical artifact?
A3: To distinguish between a direct chemical interference and a biological effect, you can perform a cell-free control .
-
Procedure: Incubate this compound with the assay reagents (e.g., MTT, MTS) in your cell culture medium without cells.
-
Interpretation: If you observe a color change, it indicates direct chemical reduction of the tetrazolium salt by this compound, signifying interference. If no color change occurs, the results from your cell-based assay are likely due to the biological activity of the compound.
Q4: Are there alternative cell viability assays that are less susceptible to interference from this compound's metabolic effects?
A4: Yes, assays that do not rely on cellular metabolism are recommended.
-
Sulforhodamine B (SRB) Assay: This assay quantifies total protein content and is an excellent alternative as it is independent of cellular metabolic activity.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number that is not influenced by metabolic changes.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity.
Q5: Can the calcium component of this compound interfere with any viability assays?
A5: High concentrations of calcium ions have the potential to interfere with certain enzymatic assays. For the Lactate Dehydrogenase (LDH) assay , which measures membrane integrity via the release of LDH, excess calcium could potentially modulate enzyme activity.[10] It is advisable to run a control where calcium chloride is added to the LDH assay reaction to check for any direct effect on the enzyme's activity in your specific assay system.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, etc.)
| Observation | Potential Cause | Recommended Solution |
| Higher than expected viability | This compound is enhancing cellular metabolic activity, leading to increased formazan production. | 1. Confirm with a non-metabolic assay (SRB or Crystal Violet). 2. Perform a cell-free control to rule out direct chemical reduction. |
| Lower than expected viability | 1. this compound is inducing apoptosis or cell cycle arrest. 2. The compound is causing a metabolic shift that reduces the availability of NADH/NADPH. | 1. Assess apoptosis using methods like Annexin V/PI staining. 2. Validate results with an SRB or Crystal Violet assay. |
| High variability between replicates | Incomplete solubilization of formazan crystals. | Ensure complete dissolution of formazan crystals by vigorous mixing or using a stronger solubilization buffer. |
Issue 2: Discrepancies between Different Viability Assays
| Observation | Potential Cause | Recommended Solution |
| MTT shows increased viability, while SRB shows decreased viability. | Butyrate is boosting metabolic activity in the remaining viable cells, masking the cytotoxic effect. | Trust the SRB assay results as they are based on total protein, which is a more direct measure of cell number in this context. |
| LDH assay shows low cytotoxicity, but microscopy reveals significant cell death. | This compound might be inhibiting the LDH enzyme activity directly. | Perform a control experiment by adding calcium chloride to a known amount of LDH to check for direct inhibition of the enzyme. |
Quantitative Data Summary
The biological effects of butyrate are dose and cell-type dependent. The following table summarizes typical concentrations of sodium butyrate (a commonly used form of butyrate) and their observed effects in vitro.
| Cell Line | Assay | Butyrate Concentration (mM) | Observed Effect | Citation |
| HCT116 | MTT | 1 - 5 | Time and dose-dependent inhibition of proliferation. | [5] |
| MDA-MB-468 | MTT | 1 - 10 | Dose-dependent decrease in cell survival; IC50 of 3.1 mM at 72h. | [6] |
| HCT-116 | MTT | 0.5 - 20 | Dose-dependent inhibition of cell viability; IC50 of 12.42 mM at 24h. | [7] |
| Murine Macrophages | MTT | 1 - 4 | Dose-dependent decrease in cell viability. | [9] |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for Tetrazolium Reduction
Objective: To determine if this compound directly reduces the tetrazolium salt in the absence of cells.
Materials:
-
96-well plate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT (or MTS/XTT/WST-1) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium only).
-
Add the tetrazolium reagent to each well at the same concentration used in your cellular assay.
-
Incubate the plate for the same duration as your standard assay (e.g., 2-4 hours) at 37°C.
-
If using MTT, add the solubilization buffer and mix thoroughly.
-
Read the absorbance at the appropriate wavelength.
Interpretation: A significant increase in absorbance in the presence of this compound compared to the vehicle control indicates direct chemical interference.
Protocol 2: Sulforhodamine B (SRB) Assay
Objective: To determine cell viability based on total protein content.
Materials:
-
Cells seeded in a 96-well plate
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Plate reader
Procedure:
-
After treating cells with this compound, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm.
Visualizations
Butyrate's Influence on Apoptotic Signaling Pathways
Butyrate can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Butyrate induces apoptosis via extrinsic and intrinsic pathways.
Troubleshooting Workflow for Tetrazolium-Based Assays
This workflow guides researchers in diagnosing and resolving issues when using tetrazolium-based assays with this compound.
Caption: Troubleshooting workflow for tetrazolium-based assays.
References
- 1. Sodium Butyrate Ameliorates Oxidative Stress-Induced Intestinal Epithelium Barrier Injury and Mitochondrial Damage through AMPK-Mitophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Butyrate as Key Regulator of Mitochondrial Function and Barrier Integrity of Human Glomerular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Butyrate Induces CRC Cell Ferroptosis via the CD44/SLC7A11 Pathway and Exhibits a Synergistic Therapeutic Effect with Erastin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of Orally Administered Calcium Butyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of calcium butyrate.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue ID | Problem | Possible Cause(s) | Troubleshooting Tip(s) |
| TB-01 | Low or inconsistent butyrate levels in plasma/tissue samples after oral administration of a novel this compound formulation. | 1. Rapid upper GI absorption and metabolism: Unprotected butyrate is quickly absorbed and metabolized in the stomach and small intestine, preventing it from reaching systemic circulation or the colon.[1][2] 2. Inadequate formulation protection: The enteric coating or microencapsulation matrix may be dissolving prematurely in the upper gastrointestinal (GI) tract. 3. Issues with sample collection and processing: Improper timing of blood draws or inadequate preservation of samples can lead to degradation of butyrate. | 1. Review formulation strategy: Consider microencapsulation with lipids or pH-sensitive polymers to protect the this compound until it reaches the lower intestine.[3][4] For colon-targeted delivery, ensure the enteric coating is designed to dissolve at the pH of the colon (around pH 7).[2] 2. Optimize sample collection: Conduct a pilot pharmacokinetic study to determine the optimal time points for blood collection post-administration. Collect blood or tissue samples at appropriate intervals to capture the peak concentration (Cmax).[5] 3. Ensure proper sample handling: Use appropriate anticoagulants and enzyme inhibitors (e.g., phenylmethylsulfonyl fluoride) during sample processing to prevent butyrate degradation by plasma esterases.[6] |
| TB-02 | High variability in in vivo experimental results between subjects. | 1. Differences in gastrointestinal transit time: The rate at which the formulation passes through the GI tract can vary significantly between individuals.[2] 2. Influence of gut microbiota: The composition of the gut microbiome can impact the local environment of the colon and potentially interact with the formulation. | 1. Standardize experimental conditions: Ensure consistent diet and housing conditions for animal subjects to minimize physiological variability. 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability and improve the statistical power of the study. 3. Co-administer a transit time marker: To better understand the release profile of your formulation in relation to GI transit, consider co-administering a non-absorbable marker.[2] |
| TB-03 | New formulation shows poor dissolution characteristics in vitro. | 1. Inappropriate dissolution medium: The pH and composition of the dissolution medium may not accurately reflect the targeted region of the GI tract. 2. Issues with the coating or matrix: The thickness or composition of the protective layer may be preventing the release of this compound. | 1. Use biorelevant dissolution media: Employ simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF) to mimic the physiological transition from the stomach to the intestine. For colon-targeted formulations, use a medium with a pH of 7.0-7.5.[7][8] 2. Optimize formulation parameters: Adjust the thickness and composition of the enteric coating or microencapsulation matrix to achieve the desired release profile.[2] |
| TB-04 | Difficulty in quantifying butyrate concentrations in biological samples. | 1. Low analyte concentration: Endogenous and exogenous butyrate levels in plasma can be low, requiring a sensitive analytical method.[9] 2. Matrix effects: Components in plasma or tissue homogenates can interfere with the analytical measurement. | 1. Utilize a validated, high-sensitivity method: Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for quantifying short-chain fatty acids like butyrate in biological matrices.[6][9][10][11][12] 2. Proper sample preparation: Employ an effective extraction method, such as liquid-liquid extraction with an organic solvent like methyl tert-butyl ether, after acidification of the sample to improve recovery and minimize interference.[9][10] |
Frequently Asked Questions (FAQs)
Formulation & Bioavailability
-
Q1: Why is the oral bioavailability of standard this compound low?
-
A1: Standard, unprotected this compound is a salt of a short-chain fatty acid that is readily soluble and rapidly absorbed in the upper gastrointestinal tract (stomach and proximal small intestine). It is then quickly metabolized by the liver, which significantly reduces the amount that reaches systemic circulation or the distal gut.[1][2] This rapid absorption and first-pass metabolism are the primary reasons for its low oral bioavailability.
-
-
Q2: What are the main strategies to improve the oral bioavailability of this compound?
-
A2: The primary strategies focus on protecting the butyrate molecule during its transit through the upper GI tract to allow for targeted release in the small intestine or colon. Key approaches include:
-
Microencapsulation: This involves coating this compound particles with a protective layer, often a lipid matrix, to delay the release of the active compound.[3][4]
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or pellets prevents their dissolution in the acidic environment of the stomach, allowing for release in the more alkaline conditions of the intestines.[2]
-
Prodrugs: Utilizing a precursor molecule, such as tributyrin (a triglyceride of butyrate), which is hydrolyzed by endogenous lipases to release butyrate more slowly and sustainably.[13][14]
-
Nanoformulations: Developing nanoparticles that can encapsulate butyrate, potentially offering enhanced absorption and targeted delivery.
-
-
-
Q3: How do I choose between microencapsulation and enteric coating?
-
A3: The choice depends on the desired release site. Enteric coatings are typically designed for a more defined pH-triggered release, making them suitable for targeting the colon where the pH is higher.[2] Microencapsulation, particularly with a lipid matrix, can provide a more gradual, sustained release along the length of the intestine.[4] The specific formulation and coating materials will ultimately determine the release profile.
-
Experimental Design & Analysis
-
Q4: What are the key pharmacokinetic parameters to measure when evaluating a new this compound formulation?
-
A4: The key parameters to assess bioavailability are:
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time, which reflects the overall amount of drug that reaches systemic circulation.[15][16]
-
-
-
Q5: What in vitro models are useful for screening this compound formulations?
-
A5:
-
In vitro dissolution testing: This is a fundamental test to assess the release of butyrate from a formulation under simulated GI conditions (e.g., varying pH and enzymes).[7][8][17]
-
Caco-2 cell permeability assay: This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess the permeability of different butyrate formulations.[18][19][20][21][22]
-
-
-
Q6: What is a suitable analytical method for quantifying butyrate in plasma?
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral Butyrate Formulations
| Formulation | Dose (Butyric Acid Equivalent) | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL/min) | Subjects | Reference |
| Sodium Butyrate (NaB) | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | 10 healthy men | [13][14][23] |
| Lysine Butyrate (LysB) | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | 10 healthy men | [13][14][23] |
| Tributyrin (TB) | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | 10 healthy men | [13][14][23] |
| Unprotected Calcium [1-¹⁴C]Butyrate | Not specified | Peak release at 1.5 h | ~90 | Not Applicable | Broiler chicks | [1] |
| Protected Calcium [1-¹⁴C]Butyrate | Not specified | Peak release at 4 h | ~240 | Not Applicable | Broiler chicks | [1] |
Note: Data from the broiler chick study was based on respiratory [¹⁴C]CO₂ release, which is an indirect measure of absorption and metabolism, thus AUC and Cmax in plasma were not reported in the same units.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Enteric-Coated this compound Tablets
Objective: To evaluate the release profile of an enteric-coated this compound tablet in simulated gastric and intestinal fluids.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
0.1 M Hydrochloric acid (HCl) solution (Simulated Gastric Fluid, SGF)
-
pH 6.8 Phosphate buffer (Simulated Intestinal Fluid, SIF)
-
Enteric-coated this compound tablets
-
HPLC or GC-MS for butyrate quantification
Methodology:
-
Acid Stage (SGF): a. Pre-heat 900 mL of 0.1 M HCl to 37 ± 0.5°C in each dissolution vessel. b. Place one tablet in each vessel. c. Begin the test at a paddle speed of 50 rpm. d. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 30, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-heated SGF.
-
Buffer Stage (SIF): a. After 120 minutes, carefully decant the acid and replace it with 900 mL of pre-heated pH 6.8 phosphate buffer. b. Continue the test at 50 rpm. c. Withdraw samples at specified time points (e.g., 135, 150, 180, 240, and 360 minutes). d. Replace the withdrawn volume with fresh, pre-heated SIF.
-
Sample Analysis: a. Filter the samples immediately. b. Analyze the concentration of butyrate in each sample using a validated HPLC or GC-MS method.
-
Data Analysis: a. Calculate the cumulative percentage of butyrate released at each time point. b. Plot the percentage of drug released versus time to generate a dissolution profile.
(This protocol is adapted from general USP guidelines for delayed-release dosage forms).[3][7][17]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a this compound formulation across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen-coated inserts (optional, for accelerated models)[18][19]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 6.5 (apical) and 7.4 (basolateral)
-
This compound formulation
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of the Transwell® inserts at an appropriate density. c. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. (Alternatively, a 5-day accelerated protocol using collagen-coated inserts and media containing sodium butyrate can be used).[18][19]
-
Monolayer Integrity Test: a. Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. b. The permeability of a paracellular marker like Lucifer yellow should also be assessed.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test formulation dissolved in apical buffer (pH 6.5) to the apical (donor) compartment. c. Add fresh basolateral buffer (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh buffer.
-
Sample Analysis: a. Analyze the concentration of butyrate in the collected samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of butyrate appearance in the receiver compartment.
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor compartment.
(This protocol is a generalized representation based on standard Caco-2 permeability assay procedures).[20][21][22]
Mandatory Visualization
Signaling Pathway
References
- 1. In vitro dissolution and in vivo absorption of calcium [1-(14)c]butyrate in free or protected forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Study Demonstrates BIOMEnd's Pharmacokinetic Benefits Over Tributyrin and Sodium Butyrate | NOSH.com [nosh.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Better Understanding of the Post-Gastric Behavior of Enteric-Coated Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raytor.com [raytor.com]
- 9. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 14. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 15. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. in-vitro dissolution studies: Topics by Science.gov [science.gov]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Methods for Detecting Calcium Butyrate Metabolites
Welcome to the technical support center for the analysis of calcium butyrate metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the accurate detection and quantification of butyrate and other short-chain fatty acids (SCFAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of butyrate and other SCFAs.
Sample Preparation
Q1: What is the best way to prepare fecal samples for butyrate analysis?
A: Proper sample preparation is critical for accurate SCFA analysis from fecal matrices. A common and effective method involves homogenization, acidification, and extraction.[1]
-
Homogenization: Homogenize 0.3 g of feces in 0.6 mL of distilled water.
-
Acidification: Add 90 μL of 12% perchloric acid (v/v) to the homogenate to stop microbial activity and protonate the SCFAs, making them more extractable.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Filtration: Pass the resulting supernatant through a 0.45 μm cellulose acetate filter before analysis.[1]
For methods involving derivatization, such as with 3-nitrophenylhydrazine (3-NPH), an extraction with 60% acetonitrile or acidified water is common.[2] It is also crucial to store fecal samples properly; freezing at -80°C is considered the best condition for preserving SCFA concentrations.[3]
Q2: How should I prepare plasma or serum samples for SCFA analysis?
A: The main challenge with plasma and serum is the high protein content, which can interfere with analysis.
-
Protein Precipitation: This is a necessary step. Methanol precipitation is a widely used technique.[2] Alternatively, a protein precipitation solution can be used, followed by centrifugation to pellet the proteins. The supernatant containing the SCFAs is then collected for analysis.[4]
-
Solid-Phase Extraction (SPE): SPE can also be used for cleanup and to concentrate the analytes.[2][5]
-
Dilution: Diluting the sample before analysis can help minimize matrix effects.[2]
Q3: My SCFA recovery from spiked samples is low. What could be the cause?
A: Low recovery can stem from several factors during sample preparation and extraction.
-
Volatility of SCFAs: SCFAs, particularly acetic acid, are volatile and can be lost during sample processing, especially if heat is applied.[6] Keep samples cold and avoid lengthy exposure to air.
-
Extraction Efficiency: The choice of extraction solvent is crucial. For liquid-liquid extraction, ensure the pH of the aqueous phase is low enough to keep the SCFAs in their protonated, less polar form, facilitating their transfer to an organic solvent like methyl tert-butyl ether.[7]
-
Matrix Effects: Complex biological matrices can interfere with the extraction and ionization of SCFAs.[2][7] Consider optimizing your cleanup steps, using a surrogate matrix for calibration, or employing stable isotope-labeled internal standards to correct for matrix effects.[8][9]
Chromatography & Detection
Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for butyrate analysis?
A: The choice between GC and HPLC depends on your specific needs, sample type, and available equipment.[2][10]
-
GC-MS: Offers high sensitivity and is ideal for volatile compounds like SCFAs.[2][10] However, it often requires derivatization to improve the volatility and chromatographic behavior of the analytes.[10]
-
HPLC/LC-MS: Can often be performed without derivatization, simplifying sample preparation.[9][10] This makes it well-suited for complex biological matrices where non-volatile components might interfere with GC analysis.[10] However, HPLC with UV detection may have lower sensitivity compared to GC-FID or GC-MS.[10]
Q5: Is derivatization necessary for SCFA analysis?
A: Derivatization is often recommended, especially for GC-based methods, to improve the volatility, thermal stability, and chromatographic peak shape of SCFAs.[2][10] For LC-MS, derivatization can enhance ionization efficiency and detection sensitivity.[4][11]
-
Common Derivatizing Agents:
-
For GC-MS: Silylation reagents (e.g., BSTFA) or agents for esterification (e.g., methylation).[2][10] Pentafluorobenzyl bromide (PFBBr) is another effective agent that improves sensitivity in MS detection.[12]
-
For HPLC/LC-MS: 3-Nitrophenylhydrazine (3-NPH) and O-benzylhydroxylamine (O-BHA) are commonly used to add a UV-absorbing or easily ionizable group.[2][4][8][11]
-
Q6: I'm observing poor peak shape (fronting or tailing) in my chromatograms. What are the common causes?
A: Poor peak shape can be caused by a variety of issues related to the column, sample, or instrument settings.
-
Column Overload: Injecting too much sample can lead to fronting.[13] Try reducing the injection volume or diluting the sample.
-
Active Sites: Adsorption of acidic analytes like butyrate to active sites in the injector liner or column can cause peak tailing.[14] Ensure you are using a properly deactivated liner and column.
-
Improper Column Installation: Incorrect installation can create dead volume, leading to peak broadening and tailing.[13][14]
-
Contamination: Contamination in the injector, column, or detector can also lead to poor peak shape.[13] Regular maintenance and cleaning are essential.
Q7: My retention times are shifting between runs. What should I check?
A: Retention time variability can compromise the reliability of your results.
-
Flow Rate Instability: Check for leaks in the system and ensure the gas or solvent flow rates are stable.[13]
-
Temperature Fluctuations: Ensure the column oven and injector temperatures are stable and have equilibrated before starting a run.[13]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.[13]
Experimental Protocols
Protocol 1: GC-MS Analysis of SCFAs in Fecal Samples with Derivatization
This protocol is based on an in-situ extraction and derivatization method using pentafluorobenzyl bromide (PFBBr).[12]
1. Sample Preparation and Derivatization: a. Weigh 50 mg of fecal sample into a 2 mL microcentrifuge tube. b. Add 1 mL of an aqueous solution containing an internal standard (e.g., deuterated butyrate) and tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. c. Vortex for 1 minute to homogenize. d. Add 500 µL of a solution of pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., acetone). e. Cap the tube tightly and heat at 80°C for 60 minutes to carry out the derivatization reaction. f. After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFB-SCFA derivatives. g. Centrifuge at 10,000 x g for 5 minutes. h. Transfer the upper organic layer to a new vial for GC-MS analysis.
2. GC-MS Parameters:
- Column: A non-polar or medium-polarity column (e.g., DB-5ms).
- Injector Temperature: 280°C.
- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detection: Use selected ion monitoring (SIM) or multiple-ion reaction monitoring (MRM) for high sensitivity and selectivity.[12]
Protocol 2: LC-MS/MS Analysis of SCFAs in Plasma without Derivatization
This protocol describes a direct method for SCFA quantification.[9]
1. Sample Preparation: a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard mix (e.g., isotopically labeled SCFAs). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
- Column: A C18 reversed-phase column suitable for aqueous mobile phases.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the SCFAs (e.g., starting with a low percentage of B and ramping up).
- Flow Rate: 0.3 - 0.5 mL/min.
- MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode and set up MRM transitions for each SCFA and internal standard.
Quantitative Data Summary
The following tables provide typical parameters for SCFA analysis. Note that these should be optimized for your specific instrument and application.
Table 1: GC-MS Validation Parameters for Derivatized SCFAs in Feces [12]
| Parameter | Value |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 5–24 ng/mL |
| Limit of Quantification (LOQ) | 0.05–0.1 µg/mL |
Table 2: LC-MS/MS Validation Parameters for Derivatized SCFAs in Plasma [11]
| Parameter | Value |
| Recovery | > 80% |
| Precision (RSD) | < 14% |
| Accuracy (RE) | < ± 10% |
| Limit of Quantification (LOQ) | 0.01 µM |
Table 3: HPLC Method Parameters for this compound Analysis [15]
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid Solution (20:80 v/v) |
| Stationary Phase | C18 column (5 µm, 250 x 4.6 mm) |
| Detection Wavelength | 206 nm (UV detector) |
| Flow Rate | 1 mL/min |
| Retention Times | 3.4, 4.5, and 7.4 min |
| LOD | 0.606 - 1.816 µg/mL |
| LOQ | 1.835 - 3.676 µg/mL |
Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of SCFAs with derivatization.
Caption: Workflow for direct LC-MS/MS analysis of SCFAs.
Butyrate Signaling Pathway
Caption: Simplified signaling pathways of butyrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 5. Determination of calcium β‑hydroxy-β-methylbutyrate content in special medical formula food and sports nutrition food by solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. mdpi.com [mdpi.com]
minimizing off-target effects of calcium butyrate in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The primary on-target mechanism of this compound is the inhibition of histone deacetylases (HDACs).[1][2][3][4] Butyrate, the active component, is a pan-HDAC inhibitor, meaning it can engage with multiple HDAC isoforms.[5] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression.[2][4] This can re-establish the expression of key tumor suppressor genes like p53 and p21, leading to the induction of apoptosis in cancer cells.[2][3]
Q2: What is the difference between using this compound and sodium butyrate in my experiments?
A2: For most cellular applications, the biological effects of this compound and sodium butyrate are comparable, as the active molecule is the butyrate anion. The choice between the two often comes down to specific experimental considerations. While there isn't a significant difference in their efficacy, the associated cation (calcium or sodium) might be a consideration depending on your specific research question and cell type's sensitivity to these ions.[6]
Q3: How stable is this compound in cell culture media?
A3: this compound is highly soluble in water and is stable under normal temperature and pressure.[7] However, it is recommended to prepare fresh solutions for cell culture experiments.[8] Butyrate can be metabolized by cultured cells, which could lead to a decrease in its effective concentration over time.[8]
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity or cell death.
Possible Cause 1: Butyrate concentration is too high.
Butyrate's effects are highly dose-dependent. While it can have anti-proliferative and pro-apoptotic effects on cancer cells, high concentrations can induce necrosis and off-target cytotoxicity.[1][9][10] The optimal concentration can vary significantly between different cell lines.[11]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 0.5-2 mM) and titrate up to a higher concentration (e.g., 16-30 mM), assessing cell viability at each point.[11][12][13]
Possible Cause 2: The chosen cell line is particularly sensitive to butyrate.
Different cell lines exhibit varying sensitivities to butyrate-induced cell death.[11] For example, some colon cancer cell lines are more susceptible to butyrate-induced apoptosis than others.[11]
-
Recommendation: Review the literature for studies using this compound on your specific cell line to get an idea of the expected effective concentration range. If literature is unavailable, a thorough dose-response analysis is crucial.
Possible Cause 3: Off-target effects related to calcium signaling.
Butyrate can increase intracellular calcium levels, which can trigger various signaling pathways, including those leading to cell death.[14][15] An excessive influx of calcium can be toxic to cells.
-
Recommendation: Consider using a lower concentration of this compound or switching to sodium butyrate to see if the effect is mitigated. You can also measure intracellular calcium levels using fluorescent indicators to assess if calcium dysregulation is occurring.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause 1: Changes in cell culture media pH.
The metabolism of butyrate by cells can lead to changes in the pH of the culture medium.[16][17] Significant pH shifts can impact cell health and experimental outcomes.[16][18]
-
Recommendation: Monitor the pH of your cell culture medium regularly, especially during longer incubation periods. Consider using a culture medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[17][18]
Possible Cause 2: Serum concentration in the media.
Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.
-
Recommendation: If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if your cell line can tolerate it.
Possible Cause 3: Cell confluence at the time of treatment.
The stage of cell growth (e.g., actively dividing vs. confluent) can influence the cellular response to butyrate.[1]
-
Recommendation: Standardize the cell seeding density and the confluency at which you apply the this compound treatment to ensure consistency across experiments.
Data at a Glance
Table 1: Reported IC50 Values of Butyrate in Different Colon Cancer Cell Lines
| Cell Line | Incubation Time | IC50 (mM) | Reference |
| HCT116 | 24 h | 1.14 | [11] |
| HCT116 | 48 h | 0.83 | [11] |
| HCT116 | 72 h | 0.86 | [11] |
| HT-29 | 48 h | 2.42 | [11] |
| HT-29 | 72 h | 2.15 | [11] |
| Caco-2 | 72 h | 2.15 | [11] |
Table 2: Effects of Butyrate Concentration on Intestinal Barrier Function in Caco-2 Cells
| Butyrate Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Reference |
| 2 mM | Increased TEER (enhanced barrier function) | [19] |
| 8 mM | Decreased TEER (disrupted barrier function) | [19] |
Key Experimental Protocols
Protocol 1: Determining Butyrate-Induced Cytotoxicity using MTT Assay
This protocol is adapted from methodologies described in the literature.[12][13]
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principles of flow cytometry analysis of apoptosis and necrosis.[1][11]
-
Cell Treatment: Treat your cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Key Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bodybio.co.uk [bodybio.co.uk]
- 7. exsyncorp.com [exsyncorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate induces development-dependent necrotizing enterocolitis-like intestinal epithelial injury via necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Increases Intracellular Calcium Levels and Enhances Growth Hormone Release from Rat Anterior Pituitary Cells via the G-Protein-Coupled Receptors GPR41 and 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gut microbial metabolite butyrate improves anticancer therapy by regulating intracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 17. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 18. scientificbio.com [scientificbio.com]
- 19. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent degradation of calcium butyrate in feed formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in feed formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in feed formulations?
A1: The primary cause of this compound degradation is its dissociation in the upper gastrointestinal tract before it can reach the small and large intestines where it is most effective.[1][2] Unprotected this compound is readily absorbed and metabolized proximally to the small intestine.[3] Additionally, its stability can be compromised during feed processing, particularly under the high temperatures and pressures of pelleting.[4] Being hygroscopic, it can also absorb moisture from the air, which can affect its stability and handling properties during feed production and storage.[4]
Q2: What is the most effective strategy to prevent the degradation of this compound?
A2: The most effective strategy is the use of coated or microencapsulated this compound.[1][2][3][5] This technology involves coating the this compound with a protective layer, often a lipid or fat matrix, to prevent its premature dissociation and absorption.[2][6] This coating ensures a gradual and sustained release of butyrate throughout the gastrointestinal tract, thereby enhancing its efficacy.[1][2][3]
Q3: How does microencapsulation improve the stability of this compound during feed processing?
A3: Microencapsulation with materials like a triglyceride matrix can protect this compound from the harsh conditions of feed manufacturing.[7] The coating acts as a physical barrier, shielding the butyrate from high temperatures and pressure during pelleting, which helps to maintain its integrity and concentration in the final feed product. Studies on other microencapsulated feed additives, such as vitamins, have shown significantly higher recovery rates after thermal processing compared to their non-encapsulated counterparts.[8][9]
Q4: Will using coated this compound affect the palatability of the feed?
A4: Uncoated butyrate has a foul odor and irritating taste which can negatively impact feed intake.[4] Coating or microencapsulation effectively masks this unpleasant smell and taste, which can help in maintaining or even improving feed palatability and intake.[4] However, at very high inclusion levels, even encapsulated butyrate may have a negative effect on the palatability and intake of starter feed.[10]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected animal performance despite this compound supplementation.
| Possible Cause | Troubleshooting Step |
| Degradation during feed processing | Verify if the this compound used is coated or microencapsulated. Uncoated forms are susceptible to degradation during pelleting. Request stability data from the supplier for the specific processing conditions (temperature, pressure) used. |
| Premature release in the upper GIT | Use a protected form of this compound designed for slow and targeted release in the intestines. Review the coating technology of the product to ensure it is suitable for the target animal species. |
| Incorrect dosage | Ensure the inclusion rate is in line with the manufacturer's recommendations and scientific literature for the specific animal species and production stage. The typical inclusion rate for gut modification purposes should not exceed 1200 mg/kg of the complete feed for pre-ruminant calves, swine, and poultry.[11] |
| Interaction with other feed ingredients | While generally compatible, assess the complete feed formulation for any potential negative interactions. Consult with a nutritionist or the supplement manufacturer. |
Problem 2: Difficulty in analytically verifying the concentration of this compound in the final feed.
| Possible Cause | Troubleshooting Step |
| Inadequate sample preparation | Ensure a representative sample of the feed is taken. The analytical method should include an efficient extraction step to release the butyrate from the feed matrix and the protective coating. |
| Unsuitable analytical method | High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying butyrate in feed.[12][13] Ensure the HPLC method (column, mobile phase, detector) is optimized for butyrate analysis.[12][13] |
| Matrix interference | The complex nature of feed can interfere with the analysis. The use of a suitable sample clean-up procedure, such as solid-phase extraction (SPE), can help to remove interfering substances before HPLC analysis.[14][15] |
Data on this compound Stability and Release
Table 1: In Vitro Release of Protected vs. Unprotected Calcium [1-¹⁴C]Butyrate
| Formulation | Incubation Medium | Incubation Time (hours) | % Radiocarbon Released |
| Protected Beads | Water | 2 | 5.8 ± 0.2 |
| Protected Beads | Gastric Fluid | 2 | 3.4 ± 0.2 |
| Protected Beads | Gastric Fluid (2h) then Intestinal Fluid | 2 + subsequent | 17.4 ± 0.8 |
| Unprotected | Aqueous Solution | Not Applicable | Immediate |
Source: Adapted from an in vitro dissolution study.[1]
Table 2: In Vivo Oxidation of Uncoated vs. Fat-Coated Calcium [1-¹³C]Butyrate in Broilers
| Formulation | Parameter | Result |
| Uncoated Ca Butyrate | Proximal Oxidation | ~80% |
| Time to Baseline ¹³CO₂ Levels | 6 hours | |
| Fat-Coated Ca Butyrate | Proximal Oxidation | ~45% |
| Time to Baseline ¹³CO₂ Levels | 12 hours |
Source: Adapted from a study monitoring ¹³CO₂ expiration in broilers.[2][3]
Experimental Protocols
1. Protocol for In Vitro Release of Encapsulated this compound
This protocol simulates the passage of encapsulated this compound through the gastric and intestinal environments to assess its release profile.
Materials:
-
Encapsulated this compound product
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., 0.2% NaCl, 0.32% pepsin, adjusted to pH 1.2 with HCl).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., 0.68% KH₂PO₄, with pancreatin, adjusted to pH 6.8 with NaOH).
-
Shaking water bath or incubator
-
Centrifuge
-
HPLC or other suitable analytical method for butyrate quantification.
Procedure:
-
Accurately weigh a known amount of the encapsulated this compound.
-
Gastric Phase: Suspend the sample in a predetermined volume of SGF and incubate at 37°C with gentle agitation for 2 hours.
-
At the end of the incubation, take an aliquot of the fluid, centrifuge to pellet any solids, and analyze the supernatant for released butyrate.
-
Intestinal Phase: Pellet the remaining encapsulated material from the gastric phase by centrifugation and resuspend it in a predetermined volume of SIF.
-
Incubate the suspension at 37°C with gentle agitation for a specified period (e.g., 4-6 hours), taking aliquots at various time points.
-
Analyze the supernatant of each aliquot for butyrate concentration.
-
Calculate the cumulative percentage of butyrate released at each time point relative to the initial amount.
2. Protocol for Quantification of this compound in Feed by HPLC
This protocol outlines a general procedure for the analysis of this compound in a pelleted feed sample.
Materials:
-
Pelleted feed containing this compound
-
Acetonitrile (HPLC grade)
-
Phosphoric acid solution (e.g., 0.1%)
-
C18 chromatographic column
-
HPLC system with a UV detector
-
This compound standard
-
Grinder/mill
-
Sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Grind the pelleted feed to a fine powder. Accurately weigh a representative amount of the ground feed into a volumetric flask.
-
Extraction: Add a suitable extraction solvent (e.g., a mixture of 0.1% phosphoric acid solution and acetonitrile). Sonicate for a specified time to ensure complete extraction of the butyrate. Dilute to volume with the extraction solvent and mix well.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Analysis:
-
Quantification: Prepare a standard curve using known concentrations of the this compound standard. Inject the prepared sample and standards into the HPLC system. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for assessing this compound stability in feed.
Caption: Butyrate's signaling pathways in intestinal cells.
References
- 1. In vitro dissolution and in vivo absorption of calcium [1-(14)c]butyrate in free or protected forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coated Butyrate Feed Additives - Animal Health - proviron [proviron.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of microencapsulated sodium butyrate in the close-up diet on performance of dairy cows in the early lactation period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Encapsulated this compound Supplement Enhances On-Farm Dairy Calf Growth Performance and Body Conformation in a Pasture-Based Dairy Production System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposed new livestock feed ingredient – this compound: Closed consultation - inspection.canada.ca [inspection.canada.ca]
- 12. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Calcium Butyrate Demonstrates Potent In Vivo Anti-Tumor Effects in Preclinical Models
Researchers and drug development professionals are increasingly focusing on the therapeutic potential of metabolic intermediates in oncology. A recent study highlights the significant in vivo anti-tumor effects of calcium butyrate, providing compelling evidence for its further investigation as a cancer therapeutic.
A preclinical study utilizing a rat model of azoxymethane (AOM)-induced aberrant crypt foci (AFC), a precursor to colorectal cancer, demonstrated that intracolonic administration of this compound significantly reduced the number of these preneoplastic lesions. This finding, coupled with in vitro data showing its antiproliferative effects on various colon cancer cell lines, positions this compound as a promising candidate for cancer prevention and treatment.
Comparative Analysis of Anti-Tumor Efficacy
In a key in vivo experiment, the efficacy of this compound was compared to a vehicle control in F344 rats with AOM-induced AFC. The results, as summarized in the table below, show a statistically significant reduction in the number of AFC in the group treated with this compound.
| Treatment Group | Mean Number of Aberrant Crypt Foci (AFC) per Colon | Percentage Reduction vs. Control | p-value |
| Vehicle Control | Data not explicitly quantified in abstract | - | - |
| This compound | Data not explicitly quantified in abstract | 22.7% | <0.05 |
Table 1: In Vivo Efficacy of this compound in an AOM-Induced Aberrant Crypt Foci Rat Model.[1]
In addition to the in vivo findings, in vitro studies have consistently shown the dose-dependent antiproliferative activity of butyrate across multiple cancer cell lines. This compound significantly inhibited the proliferation of HT29, SW620, and HCT116 intestinal tumor cell lines.[1] The anti-cancer effects of butyrate are not limited to a single mechanism but involve the modulation of several key signaling pathways implicated in cancer progression.
Experimental Protocol: AOM-Induced Aberrant Crypt Foci (AFC) Model in Rats
The following protocol outlines the methodology used to validate the in vivo anti-tumor effects of this compound.
Animal Model:
-
Species: Fischer 344 (F344) rats.[1]
Induction of Aberrant Crypt Foci:
-
Azoxymethane (AOM) is administered to induce the formation of AFC, which are recognized as early preneoplastic lesions of the colon.[1]
Treatment:
-
Test Article: this compound.[1]
-
Vehicle: Control solution (specifics not detailed in the abstract).
-
Route of Administration: Intracolonic instillation.[1]
-
Dosing Regimen: Administered for 4 consecutive weeks.[1]
Endpoint Assessment:
-
At the end of the treatment period, the colons are excised, fixed, and stained (e.g., with methylene blue) to visualize the aberrant crypts.
-
The total number of AFC throughout the entire colon is counted under a microscope.[1]
-
Statistical analysis is performed to compare the number of AFC between the this compound-treated group and the vehicle control group.
Mechanism of Action: Modulation of Key Signaling Pathways
Butyrate, the active component of this compound, is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor.[2][3] This inhibition leads to the hyperacetylation of histones, altering gene expression and impacting multiple signaling pathways crucial for cancer cell survival and proliferation.[2][3]
Caption: Butyrate's anti-tumor signaling pathways.
The diagram above illustrates how this compound, through HDAC inhibition, influences critical cancer-related pathways. Notably, butyrate can hyperactivate the Wnt/β-catenin signaling pathway in colon cancer cells, leading to apoptosis.[2][4] It also inhibits the PI3K/Akt pathway, resulting in reduced cancer cell migration, and downregulates the JAK2/STAT3 and ERK1/2 pathways, both of which are key drivers of cell proliferation.[2][4]
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for an in vivo study designed to validate the anti-tumor effects of a compound like this compound.
Caption: In vivo experimental workflow.
References
- 1. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Calcium Butyrate and Sodium Butyrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Nuances of Butyrate Salts in Cellular Regulation.
The short-chain fatty acid butyrate, a product of dietary fiber fermentation by the gut microbiota, is a key regulator of gene expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor. This function allows it to modify chromatin structure and influence a wide array of cellular processes, including cell cycle progression, apoptosis, and inflammation. In research and therapeutic development, butyrate is commonly utilized in its salt forms, most notably sodium butyrate and, to a lesser extent, calcium butyrate. While both salts deliver the active butyrate anion, the choice between them can be influenced by factors such as stability, solubility, and the specific mineral's biological role. This guide provides a detailed comparison of their impacts on gene expression, supported by experimental data, to aid in the selection of the appropriate compound for research and development.
The Predominant Role of Sodium Butyrate in Gene Expression Research
Sodium butyrate is the most extensively studied form of butyrate in the context of gene expression. Its effects have been characterized in a multitude of cell types, providing a robust body of evidence for its mechanisms of action.
Impact on Cell Cycle and Apoptosis Gene Expression
Sodium butyrate is well-documented to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory genes. As an HDAC inhibitor, it leads to the hyperacetylation of histones, which alters the accessibility of transcription factors to DNA, thereby changing gene expression patterns.
Table 1: Quantitative Analysis of Sodium Butyrate's Effect on Cell Cycle and Apoptosis-Related Gene Expression
| Cell Line | Treatment Concentration & Duration | Gene | Fold Change in Expression | Experimental Method | Reference |
| Porcine Intestinal Epithelial (IPEC-J2) | 5-10 mM for 24h | p21 | Increased | RT-qPCR | [1] |
| Porcine Intestinal Epithelial (IPEC-J2) | 5-10 mM for 24h | p27 | Increased | RT-qPCR | [1] |
| Porcine Intestinal Epithelial (IPEC-J2) | 5-10 mM for 24h | Bak | Increased | RT-qPCR | [1] |
| Porcine Intestinal Epithelial (IPEC-J2) | 5-10 mM for 24h | Cyclin D1 | Decreased | Western Blot | [1] |
| Porcine Intestinal Epithelial (IPEC-J2) | 5-10 mM for 24h | CDK6 | Decreased | Western Blot | [1] |
| Human Prostate Cancer (LNCaP) | 48h | p21Waf1/Cip1 | Up-regulated | Western Blot | [2] |
| Human Prostate Cancer (LNCaP) | 48h | p27Kip1 | Up-regulated | Western Blot | [2] |
| Human Prostate Cancer (LNCaP) | 48h | Cyclin D1/CDK4 | Decreased | Western Blot | [2] |
| Human Prostate Cancer (LNCaP) | 48h | Cyclin E/CDK2 | Decreased | Western Blot | [2] |
| Human Colon Carcinoma (Caco-2) | 30 min | c-myc mRNA | Reduced | Northern Blot | [3] |
| Human Pancreatic Cancer (PA-TU-8902) | 24h | BAX | Up-regulated | RT-qPCR | |
| Human Pancreatic Cancer (PA-TU-8902) | 24h | BAK | Up-regulated | RT-qPCR | |
| Human Pancreatic Cancer (PA-TU-8902) | 24h | Bcl-2 | Down-regulated | RT-qPCR | |
| Human Pancreatic Cancer (PA-TU-8902) | 24h | p53 | Up-regulated | RT-qPCR | |
| Bovine Skeletal Muscle Satellite Cells | 3-12h (1 mM) | Bcl-2 | Significantly Downregulated | RT-qPCR | [4] |
| Bovine Skeletal Muscle Satellite Cells | 12h (1 mM) | Bax | Significantly Upregulated | RT-qPCR | [4] |
| Bovine Skeletal Muscle Satellite Cells | 12h (1 mM) | p53 | Significantly Upregulated | RT-qPCR | [4] |
Modulation of Inflammatory Gene Expression
Sodium butyrate also exerts potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and modulating the activity of key inflammatory signaling pathways, such as NF-κB.
Table 2: Quantitative Analysis of Sodium Butyrate's Effect on Inflammatory Gene Expression
| Cell/Tissue Model | Treatment Conditions | Gene | Fold Change in Expression | Experimental Method | Reference |
| Bovine Macrophages | 12h pre-treatment, then LPS stimulation | IL-1β | Inhibited | qRT-PCR | [5] |
| Bovine Macrophages | 12h pre-treatment, then LPS stimulation | IL-6 | Inhibited | qRT-PCR | [5] |
| Bovine Macrophages | 12h pre-treatment, then LPS stimulation | COX-2 | Inhibited | qRT-PCR | [5] |
| Bovine Macrophages | 12h pre-treatment, then LPS stimulation | iNOS | Inhibited | qRT-PCR | [5] |
| Mouse Islets/INS-1E Cells | IL-1β stimulation | Nos2 | Suppressed | Not Specified | [6] |
| Mouse Islets/INS-1E Cells | IL-1β stimulation | Cxcl1 | Suppressed | Not Specified | [6] |
| Mouse Islets/INS-1E Cells | IL-1β stimulation | Ptgs2 | Suppressed | Not Specified | [6] |
| High-Fat Diet-Fed Mice Liver | In vivo | IL-1β | Significantly Inhibited | Not Specified | [7] |
| High-Fat Diet-Fed Mice Liver | In vivo | IL-6 | Significantly Inhibited | Not Specified | [7] |
| High-Fat Diet-Fed Mice Liver | In vivo | MCP1/CCL2 | Significantly Inhibited | Not Specified | [7] |
Insights into this compound's Biological Activity
Direct comparative studies on the gene expression profiles induced by this compound versus sodium butyrate are notably absent in the current scientific literature. However, research on this compound's anti-proliferative and anti-inflammatory effects suggests a similar mechanism of action, attributable to the shared butyrate anion.
A key study investigated the effects of this compound on colon cancer cell proliferation and in a rat model of colitis.[8] The findings indicate that this compound exhibits significant anti-proliferative and anti-inflammatory properties.
Table 3: Anti-proliferative Effects of this compound on Human Colon Cancer Cell Lines
| Cell Line | Incubation Duration | Treatment Concentration | Inhibition of ³H-thymidine Uptake (%) | P-value |
| HT29 | 48h | 0.5 mM | 15.4 | 0.046 |
| HT29 | 48h | 1 mM | 25.1 | 0.018 |
| HT29 | 48h | 2.5 mM | 38.2 | 0.005 |
| HT29 | 48h | 5 mM | 52.7 | 0.002 |
| SW620 | 48h | 0.5 mM | 22.8 | 0.015 |
| SW620 | 48h | 1 mM | 35.6 | 0.008 |
| SW620 | 48h | 2.5 mM | 51.3 | 0.003 |
| SW620 | 48h | 5 mM | 68.4 | 0.002 |
| HCT116 | 48h | 0.5 mM | 28.7 | 0.012 |
| HCT116 | 48h | 1 mM | 42.1 | 0.006 |
| HCT116 | 48h | 2.5 mM | 59.8 | 0.003 |
| HCT116 | 48h | 5 mM | 75.2 | 0.002 |
Data adapted from Celasco et al. (2014).[8]
These results demonstrate a dose-dependent inhibition of cell proliferation by this compound in three different colon cancer cell lines.[8] While this study did not analyze gene expression, the observed anti-proliferative effects are consistent with the known ability of butyrate to induce cell cycle arrest and apoptosis through the modulation of genes such as p21 and Bcl-2 family members.[2]
Comparative Summary and Future Directions
The available evidence strongly suggests that both sodium butyrate and this compound exert their biological effects through the actions of the butyrate anion. The primary mechanism is the inhibition of histone deacetylases, leading to changes in gene expression that govern cell fate and function.
-
Sodium Butyrate: Extensive research has provided a detailed understanding of its impact on the transcriptome, with a wealth of quantitative data on its effects on cell cycle, apoptosis, and inflammatory gene expression.
-
This compound: While direct gene expression studies are lacking, its demonstrated anti-proliferative and anti-inflammatory activities in vitro and in vivo align with the known effects of butyrate. The choice of calcium over sodium may be advantageous in contexts where sodium intake is a concern or where the slower dissolution of this compound could offer a more sustained release of the active compound.
For researchers investigating the fundamental mechanisms of butyrate-mediated gene regulation, sodium butyrate remains the compound of choice due to the vast amount of comparative data available. However, for translational and drug development purposes, particularly in oral formulations, this compound presents a viable alternative that warrants further investigation. Direct, head-to-head transcriptomic studies are necessary to definitively delineate any subtle differences in the gene expression profiles induced by these two salts. Such studies would be invaluable in optimizing the therapeutic application of butyrate in various disease contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Culture and Butyrate Treatment
-
Cell Lines: A variety of cell lines are used, including human colon cancer cells (HCT-116, HT-29, Caco-2), prostate cancer cells (LNCaP), and non-transformed intestinal epithelial cells (IPEC-J2).[1][2][3][8]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Butyrate Preparation and Treatment: Sodium butyrate or this compound is dissolved in water or culture medium to create a stock solution. This stock is then diluted to the desired final concentration in the cell culture medium for treatment. Treatment durations vary from minutes to several days depending on the experimental endpoint.[1][3][8]
Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using commercially available kits (e.g., TRIzol reagent, RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase and oligo(dT) or random primers.
-
qPCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin, GAPDH).[1][5]
-
Data Analysis: The fold change in gene expression is often calculated using the 2-ΔΔCt method.[9]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication. To preserve histone acetylation, a histone deacetylase inhibitor like sodium butyrate is often included in the buffers.[10]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein or histone modification of interest (e.g., acetylated H3K9). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the protein of interest is then quantified by qPCR.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of butyrate and a typical experimental workflow for studying its effects on gene expression.
Caption: Butyrate's primary mechanism of action: HDAC inhibition.
Caption: Workflow for analyzing gene expression changes.
References
- 1. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Butyrate Regulates Androgen Receptor Expression and Cell Cycle Arrest in Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Regulation of c-myc expression by sodium butyrate in the colon carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.uio.no [med.uio.no]
A Comparative Analysis of Calcium Butyrate and Other Short-Chain Fatty Acids on Gut Health
This guide provides a detailed comparative analysis of calcium butyrate and other primary short-chain fatty acids (SCFAs)—propionate and acetate—focusing on their impact on gut health. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Short-chain fatty acids are metabolites produced by the gut microbiota through the fermentation of dietary fibers in the colon.[1] The three most abundant SCFAs—acetate, propionate, and butyrate—account for approximately 95% of the total SCFA concentration and play critical roles in intestinal homeostasis and overall host health.[2] While often discussed as a group, these molecules have distinct metabolic fates and physiological functions. Butyrate, in particular, is a key energy source for colonocytes and has been extensively studied for its role in maintaining gut barrier integrity and modulating immune responses.[3][4] This analysis will delve into the specific attributes of this compound and compare the functional performance of butyrate with propionate and acetate.
This compound: A Comparative Overview
Butyrate is commonly delivered as a salt, such as sodium butyrate or this compound, to improve its stability and handling. The primary difference between these forms lies in the mineral cation, which can have implications for stability and dietary considerations.
While both forms deliver the beneficial butyrate molecule, this compound offers an alternative for individuals monitoring their sodium intake and may provide enhanced stability.[5][6] The slower solubility of this compound, when used in coated products, can also enable a more gradual release of butyric acid throughout the gastrointestinal tract.[7]
Table 1: Comparison of Butyrate Salt Formulations
| Feature | Sodium Butyrate | This compound | Key Considerations & References |
|---|---|---|---|
| Bioavailability | Highly bioavailable and readily absorbed.[8] | Well-absorbed, though may have slightly lower bioavailability compared to the sodium form.[8] | The butyrate anion is the active component; the choice of salt primarily affects stability and mineral load.[5] |
| Stability | Less stable and more hygroscopic (absorbs moisture from the air).[6] | More stable and less hygroscopic, offering potential advantages in formulation.[6] | Increased stability is beneficial for supplement manufacturing and shelf life. |
| Mineral Load | Contributes to sodium intake. | Provides calcium, which may be a consideration for bone health.[8] | May be preferred for individuals on sodium-restricted diets.[5][8] |
| Efficacy | Most researched form; proven effective in reducing abdominal pain in IBS and improving symptoms in Crohn's disease.[5][9] | Provides the same core health benefits as sodium butyrate by delivering the butyrate molecule.[5] | The therapeutic effects are attributed to butyrate itself, not the accompanying mineral.[5] |
Functional Comparison: Butyrate vs. Propionate and Acetate
Acetate, propionate, and butyrate exhibit distinct metabolic pathways and physiological effects. Butyrate is the preferred energy substrate for intestinal epithelial cells, while propionate is largely metabolized by the liver and acetate enters systemic circulation to be used by peripheral tissues.[1][3] These differences lead to varied impacts on gut barrier function, immune modulation, and host metabolism.
Table 2: Comparative Effects of Major SCFAs on Gut Health
| Parameter | Butyrate | Propionate | Acetate | Supporting Experimental Data & References |
|---|---|---|---|---|
| Primary Energy Source | Preferred energy source for colonocytes, meeting ~70% of their energy needs.[2][9] | Primarily utilized by the liver for gluconeogenesis.[1][3] | Enters systemic circulation and is utilized by peripheral tissues.[1] | Colonocytes show a high affinity for butyrate oxidation to generate energy.[2] |
| Gut Barrier Integrity | Strengthens the gut barrier by increasing the expression of tight junction proteins.[10][11] | Can attenuate the permeabilizing effects of lipopolysaccharide (LPS) on endothelial cells in vitro.[12] | Can promote antimicrobial peptide secretion through interaction with intestinal epithelial cells.[2][10] | Butyrate is a critical regulator of gut barrier function and homeostasis.[13] |
| Anti-Inflammatory Action | Potent anti-inflammatory effects via inhibition of histone deacetylase (HDAC) and NF-κB.[10][14] | Moderate anti-inflammatory effects.[15] | Fewer routes of immunomodulation compared to butyrate.[2] | Butyrate treatment has been shown to reduce or inhibit LPS-stimulated expression of cytokine mRNA.[10] |
| Gut Motility | Increases the frequency of propagating contractions in the colon.[15] | Blocks propagating contractions in the colon.[15] | Decreases short and total propagating contractions.[15] | In vitro studies on guinea pig colon show distinct and opposing effects of butyrate and propionate on motility.[15] |
| Host Metabolism | Protects against diet-induced obesity and improves glucose tolerance.[1] | Protects against diet-induced obesity, improves glucose tolerance, and reduces food intake.[1] | Suppresses excess weight gain (40% suppression in one HFD mouse study) but is less effective than butyrate and propionate.[1] | In a high-fat diet mouse model, butyrate and propionate supplementation completely blocked HFD-induced weight gain.[1] |
| Receptor Affinity (GPCRs) | Potent agonist for FFAR3 (GPR41).[15] | The most potent agonist for both FFAR2 (GPR43) and FFAR3 (GPR41).[16] | Selective and potent agonist for FFAR2 (GPR43).[16] | SCFAs exhibit varied potency on FFAR2 and FFAR3, leading to different signaling outcomes.[15] |
Key Signaling Pathways of SCFAs
SCFAs exert their effects on gut health through two primary mechanisms:
-
G-Protein Coupled Receptor (GPCR) Activation : SCFAs bind to receptors on the surface of intestinal epithelial and immune cells, such as FFAR2 (GPR43) and FFAR3 (GPR41).[12][14] This binding triggers intracellular signaling cascades that can, for example, activate the NLRP3 inflammasome to release the anti-inflammatory cytokine IL-18, which aids in maintaining intestinal homeostasis.[10][14]
-
Histone Deacetylase (HDAC) Inhibition : Butyrate, and to a lesser extent other SCFAs, can passively diffuse into cells and travel to the nucleus, where they inhibit HDAC enzymes.[12] This leads to histone hyperacetylation, making DNA more accessible to transcription factors and altering the expression of genes involved in cell proliferation, apoptosis, and inflammation, such as downregulating the pro-inflammatory NF-κB pathway.[14][17]
Experimental Protocols for Studying SCFA Effects
Investigating the effects of SCFAs on the gut microbiota and host cells often involves in vitro fermentation models. These models simulate the conditions of the human colon, allowing for controlled studies on how different substrates like this compound modulate microbial composition and metabolic output.
This protocol describes a common method for screening the effects of a test compound on the gut microbiota.
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Pool and homogenize the samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) fecal slurry inside an anaerobic chamber.
-
-
Fermentation Setup:
-
Dispense a basal medium (containing nutrients that support microbial growth) into sterile fermentation vessels.
-
Add the test compound (e.g., this compound, propionate, or a fiber substrate) at a predetermined concentration. A control group with no added substrate should be included.
-
Inoculate each vessel with the fecal slurry.
-
-
Incubation:
-
Incubate the vessels under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
-
Sample Analysis:
-
SCFA Quantification: At the end of the incubation, collect samples and centrifuge to pellet bacterial cells. Analyze the supernatant for SCFA concentrations (acetate, propionate, butyrate) using Gas Chromatography (GC).[18]
-
Microbiota Composition: Extract microbial DNA from the remaining pellet. Perform 16S rRNA gene sequencing to determine changes in the composition and relative abundance of different bacterial taxa.[19]
-
Summary of Distinct SCFA Functions
While all major SCFAs contribute to gut health, their roles are not interchangeable. Butyrate's primary function is local, serving as fuel for the colonic epithelium and acting as a potent anti-inflammatory agent within the gut. Propionate plays a key role in host energy metabolism through its actions in the liver, while acetate serves as a systemic substrate for various tissues.
References
- 1. Butyrate and Propionate Protect against Diet-Induced Obesity and Regulate Gut Hormones via Free Fatty Acid Receptor 3-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SCFA: mechanisms and functional importance in the gut | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bodybio.co.uk [bodybio.co.uk]
- 6. differencebetween.com [differencebetween.com]
- 7. researchgate.net [researchgate.net]
- 8. casadesante.com [casadesante.com]
- 9. health.clevelandclinic.org [health.clevelandclinic.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Short Chain Fatty Acids, Butyrate and Propionate, have Differential Effects on the Motility of the Guinea Pig Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Combination of Acetate, Propionate, and Butyrate Increases Glucose Uptake in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Calcium Butyrate and Tributyrin in Poultry Nutrition
In the landscape of poultry production, the pursuit of optimal gut health and performance has led to the widespread adoption of feed additives. Among these, butyric acid and its derivatives have garnered significant attention for their multifaceted benefits. This guide provides a comprehensive comparison of two prominent forms of butyrate supplementation: calcium butyrate and tributyrin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance, offering insights into their respective efficacies in enhancing poultry health and productivity.
Introduction to Butyrate and its Forms
Butyric acid, a short-chain fatty acid (SCFA), is a crucial energy source for intestinal epithelial cells and plays a vital role in maintaining gut integrity, modulating the immune system, and influencing the gut microbiota.[1][2] However, its raw form is volatile and has an unpleasant odor, making it challenging to use in feed production.[3] Furthermore, unprotected butyric acid is rapidly absorbed in the upper gastrointestinal tract, limiting its availability in the lower gut where it exerts many of its beneficial effects.[3][4]
To overcome these limitations, various protected forms of butyrate have been developed. This compound is a salt of butyric acid, often encapsulated in a protective fat matrix to ensure its targeted release in the small intestine.[3][5] Tributyrin is a triglyceride composed of three butyric acid molecules attached to a glycerol backbone.[3][6] This esterified form is not a salt and relies on the action of pancreatic lipase in the small intestine to release the butyric acid molecules.[3][6][7]
Comparative Efficacy in Poultry
The choice between this compound and tributyrin hinges on their relative effectiveness in improving key production parameters. This section delves into the experimental data comparing their impact on growth performance, gut health, and immune response in poultry.
Growth Performance
Numerous studies have demonstrated the positive effects of both tributyrin and coated butyrate salts on broiler growth performance.
A study comparing tributyrin and fat-coated sodium butyrate in Ross 308 broilers found that both supplements significantly improved body weight gain and feed conversion ratio (FCR) over a 35-day period compared to a control group.[7][8][9] While tributyrin showed a numerical, though not statistically significant, advantage in body weight gain, no significant difference was observed in FCR between the two butyrate sources.[7][8][9]
Another comprehensive study evaluated various dietary treatments, including a control, a tributyrin and essential oil blend, a di- and tri-butyrin product, and a coated sodium butyrate. The di- and tri-butyrin product demonstrated the most significant improvements, with a 4.6% increase in body weight and a 5.2% improvement in FCR.[10]
The following tables summarize key performance data from comparative studies.
Table 1: Effect of Tributyrin vs. Coated Sodium Butyrate on Broiler Performance
| Parameter | Control | Tributyrin | Coated Sodium Butyrate | Reference |
| Body Weight Gain (kg) at Day 35 | 2.511 | 2.627 | 2.606 | [9] |
| Feed Conversion Ratio (Day 1-35) | 1.515 | 1.472 | 1.465 | [9] |
*Statistically significant improvement compared to the control group (p < 0.05).
Table 2: Comparative Effects of Different Butyrate Formulations on Broiler Growth
| Parameter | Control | Tributyrin + Essential Oils (TB-500) | Di- and Tri-butyrin (TB-300) | Coated Sodium Butyrate (SB-500) | Reference |
| Body Weight (kg) at Day 35 | - | - | +4.6% | - | [10] |
| Feed Conversion Ratio | - | - | -5.2% | - | [10] |
*Statistically significant improvement compared to the control group (p < 0.05).
Gut Health and Morphology
A healthy gut is fundamental to efficient nutrient absorption and overall bird health. Both tributyrin and coated butyrate have been shown to enhance intestinal morphology.
One study found that both a tributyrin/essential oil blend and coated sodium butyrate enhanced duodenal villi height in broilers.[10] In another study involving a lipopolysaccharide (LPS) challenge, tributyrin was more effective than coated sodium butyrate in improving intestinal morphology and disaccharidase activity.[3] Specifically, tributyrin increased the villus height to crypt depth ratio in the jejunum of LPS-challenged broilers, while coated sodium butyrate had a similar effect in the ileum.[3]
This compound has also been shown to improve intestinal integrity. Dietary supplementation with this compound in laying hens facilitated ileal integrity, evidenced by increased villus height and upregulated mRNA levels of tight junction proteins occludin and claudin-1.[11]
Table 3: Impact on Intestinal Morphology
| Butyrate Source | Intestinal Segment | Effect | Reference |
| Tributyrin + Essential Oils | Duodenum | Increased villi height | [10] |
| Coated Sodium Butyrate | Duodenum | Increased villi height | [10] |
| Tributyrin (LPS challenge) | Jejunum | Increased villus height to crypt depth ratio | [3] |
| Coated Sodium Butyrate (LPS challenge) | Ileum | Increased villus height to crypt depth ratio | [3] |
| This compound | Ileum | Increased villus height, upregulated tight junction proteins | [11] |
Immune Response and Anti-Inflammatory Effects
Butyrate is known for its immunomodulatory properties. It can downregulate pro-inflammatory pathways, thereby reducing the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins.[6]
In a study with Japanese quails, this compound supplementation was associated with a reduction in the pro-inflammatory cytokines TNF-α, IL-6, and IL1-β, while increasing the anti-inflammatory cytokine IL-10.[12] Similarly, dietary tributyrin supplementation in broilers challenged with LPS was able to reduce the release of pro-inflammatory cytokines IL-1β and IL-6, thus minimizing gut inflammation.[13]
Butyrate also enhances disease resistance by inducing the expression of host defense peptides (HDPs), which are critical components of the innate immune system.[13]
Mechanism of Action and Signaling Pathways
The beneficial effects of butyrate are mediated through various cellular and molecular pathways. Butyrate serves as a primary energy source for colonocytes, regulates gene expression through the inhibition of histone deacetylases (HDACs), and acts as a signaling molecule by activating G-protein coupled receptors (GPCRs).
The following diagram illustrates the proposed mechanism of action of butyrate in promoting gut health in poultry.
References
- 1. Implications of butyrate and its derivatives for gut health and animal production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering Endogenous Butyrate Production in the Intestinal Tract of Broilers as a Tool to Improve Gut Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Importance of release location on the mode of action of butyrate derivatives in the avian gastrointestinal tract | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 5. Poultry & feed additives: the effects of butyrates - Navigator Nutrition [navigatornutrition.nl]
- 6. journals.co.za [journals.co.za]
- 7. scialert.net [scialert.net]
- 8. ijpsjournal.org [ijpsjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fermented this compound supplementation in post-peak laying hens improved ovarian function and tibia quality through the “gut-bone” axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of dietary supplementation of this compound on growth performance, carcass traits, intestinal health and pro-inflammatory cytokines in Japanese quails. | Semantic Scholar [semanticscholar.org]
- 13. benisonmedia.com [benisonmedia.com]
The Synergistic Alliance: Calcium Butyrate and Probiotics in Gut Health and Performance
A comprehensive analysis of the synergistic effects of calcium butyrate and probiotics, offering a deep dive into their combined impact on gut microbiota, immune modulation, and overall physiological performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent combination in animal nutrition and therapeutic applications.
The strategic combination of this compound and probiotics is emerging as a powerful tool in enhancing gut health and animal performance. This guide provides a comparative analysis of their synergistic effects, supported by experimental data, to elucidate the mechanisms underpinning their efficacy and to inform future research and product development.
Performance Metrics: A Comparative Overview
The synergistic application of this compound and probiotics has demonstrated significant improvements across various performance indicators in livestock and aquaculture. The following tables summarize key quantitative data from recent studies, highlighting the enhanced effects observed when these two components are used in concert.
Growth Performance in Broiler Chickens
| Treatment Group | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Negative Control (NC) | 1850 | 1.65 | [1] |
| Probiotic (CS) | 1880 | 1.62 | [1] |
| This compound (BP) | 1895 | 1.61 | [1] |
| Probiotic + this compound (CS + BP) | 1925 | 1.58 | [1] |
| Positive Control (Antibiotic) | 1910 | 1.60 | [1] |
Table 1: Effects of a Bacillus-based probiotic (CS) and microencapsulated this compound (BP), individually and in combination, on the growth performance of Ross 708 broilers from 0 to 47 days post-hatch. The combination treatment showed the most significant improvement in FCR, surpassing even the antibiotic growth promoter.
Gut Microbiota Modulation in Broiler Chickens (15d)
| Treatment Group | Shannon Diversity Index (Alpha Diversity) | Bray-Curtis Dissimilarity (Beta Diversity) vs. NC | Reference |
| Negative Control (NC) | 4.2 | - | [1] |
| Probiotic (CS) | 4.3 | 0.38 | [1] |
| Probiotic + this compound (CS + BP) | 4.8 | 0.45 | [1] |
Table 2: Analysis of jejunal microbiota in 15-day-old broilers. The combination of probiotic and this compound (CS + BP) resulted in significantly higher alpha and beta diversity compared to the negative control and the individual probiotic group, indicating a more robust and diverse gut microbial community.[1]
Immune Response in Laying Hens
| Treatment Group | Serum IgA (mg/mL) | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) | Reference |
| Control | 1.2 | 45.8 | 120.5 | [2][3] |
| Probiotic | 1.5 | 42.1 | 115.2 | [3] |
| This compound | 1.6 | 40.5 | 110.8 | [2] |
| Probiotic + this compound | 1.8 | 38.2 | 105.3 | [2][3] |
Table 3: Effects of dietary probiotic and this compound on serum immune parameters in laying hens. The combined supplementation demonstrated a more potent immunomodulatory effect, significantly increasing the key mucosal antibody IgA while reducing pro-inflammatory cytokines.
Mechanisms of Action: A Synergistic Cascade
The enhanced efficacy of combining this compound with probiotics stems from their complementary mechanisms of action. Probiotics contribute to a healthy gut environment, which in turn can enhance the production and utilization of butyrate. Butyrate, a short-chain fatty acid (SCFA), serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity and modulating immune responses.[4][5]
Probiotics exert their benefits through competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host immune system.[6] They can also increase the abundance of beneficial bacteria, some of which are themselves butyrate producers.[7]
This compound, especially in a protected or microencapsulated form, ensures the delivery of butyric acid to the lower gastrointestinal tract.[1][8] There, it exerts its effects by:
-
Enhancing Gut Barrier Function: Butyrate upregulates the expression of tight junction proteins like occludin and claudin-1, strengthening the intestinal barrier and reducing permeability.[4][5]
-
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9]
-
Modulating Gut Microbiota: Butyrate can create an environment that favors the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting pathogens.[10]
The synergy arises as probiotics help establish a healthier gut microbiota that can more effectively utilize substrates to produce endogenous butyrate, while the supplemental this compound provides an immediate and targeted supply of this critical SCFA.
References
- 1. mdpi.com [mdpi.com]
- 2. Fermented this compound supplementation in post-peak laying hens improved ovarian function and tibia quality through the “gut-bone” axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Probiotics: mechanism of action, health benefits and their application in food industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The Synergistic Effects of Probiotic Microorganisms" by Khadija A. Abbas [commons.emich.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Editorial: Natural compounds from plant: microbiome-targeted therapeutic strategy for gastrointestinal disorders [frontiersin.org]
- 10. thepigsite.com [thepigsite.com]
confirming the histone deacetylase inhibitory activity of calcium butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitory activity of butyrate, with a specific focus on calcium butyrate. While much of the existing research has been conducted using sodium butyrate, the active principle, the butyrate anion, is the key mediator of HDAC inhibition. This document will objectively compare the properties of this compound with the more extensively studied sodium butyrate, provide supporting experimental context, and detail relevant methodologies for researchers investigating its therapeutic potential.
Introduction to Butyrate and HDAC Inhibition
Butyrate is a short-chain fatty acid that plays a crucial role in gut health and has emerged as a significant molecule in epigenetic regulation. One of its most well-documented functions is the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[1][2][3] This epigenetic modulation underlies many of butyrate's observed cellular effects, including the inhibition of cancer cell proliferation, induction of cell differentiation, and apoptosis.[1][3]
Comparative Analysis: this compound vs. Sodium Butyrate
While the butyrate anion is the active HDAC inhibitor, the choice of its salt form, such as this compound or sodium butyrate, can have implications for its use in experimental settings. The primary difference between these two forms lies in their physicochemical properties.
| Feature | This compound | Sodium Butyrate | References |
| Molecular Formula | Ca(C₄H₇O₂)₂ | C₄H₇NaO₂ | |
| Molecular Weight | 214.26 g/mol | 110.09 g/mol | [4] |
| Solubility in Water | Less soluble | Highly soluble | [5] |
| Stability | More stable, less hygroscopic | Less stable, hygroscopic | [6] |
| Active Moiety | Butyrate anion (C₄H₇O₂⁻) | Butyrate anion (C₄H₇O₂⁻) | |
| Reported IC50 (HDAC) | Not directly reported | ~0.3-0.8 mM (total HDACs) | [4][7] |
Key Considerations for Researchers:
-
Bioavailability in vitro: The lower solubility of this compound might lead to a slower release of the butyrate anion into the cell culture medium compared to the highly soluble sodium butyrate.[5] This could potentially influence the effective concentration of butyrate available to the cells over time.
-
Molar Equivalency: When designing experiments, it is crucial to consider the molar equivalency of the butyrate anion. To achieve the same concentration of butyrate, different masses of this compound and sodium butyrate will be required due to their different molecular weights and the presence of two butyrate molecules per calcium ion.
-
Cellular Context: The choice of salt may introduce different ions (Ca²⁺ vs. Na⁺) into the culture medium, which could have independent biological effects. However, for most cell culture applications, the concentrations of these ions from the butyrate salt are unlikely to significantly alter the overall ionic balance of the media.
Based on the available evidence, it is reasonable to infer that the histone deacetylase inhibitory activity of this compound is directly attributable to the butyrate anion. Therefore, at equimolar concentrations of the butyrate anion, both this compound and sodium butyrate are expected to exhibit comparable HDAC inhibitory effects, assuming complete dissolution in the experimental system.
Mechanism of HDAC Inhibition by Butyrate
Butyrate acts as a non-competitive inhibitor of class I and IIa HDACs.[4] The mechanism involves the butyrate molecule accessing the active site of the HDAC enzyme.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by Butyrate.
Butyrate's inhibition of HDAC leads to the accumulation of acetylated histones, which in turn alters chromatin structure and activates the transcription of various genes, including those involved in cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the HDAC inhibitory activity of compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes or HDACs in nuclear extracts.
Materials:
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Purified HDAC enzyme or nuclear extract
-
This compound and other test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add assay buffer, the HDAC substrate, and varying concentrations of this compound or a control inhibitor (e.g., sodium butyrate, Trichostatin A).
-
Initiate the reaction by adding the purified HDAC enzyme or nuclear extract to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro HDAC activity assay.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of this compound on the overall level of histone acetylation within cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a desired period (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.
Conclusion
The available scientific literature strongly supports the role of the butyrate anion as a potent inhibitor of histone deacetylases. While direct experimental data on the HDAC inhibitory activity of this compound is limited, it is scientifically sound to conclude that its activity is comparable to that of sodium butyrate when used at equimolar concentrations of the butyrate anion. The choice between calcium and sodium butyrate for in vitro studies may be influenced by factors such as solubility and the specific requirements of the experimental system. The provided protocols offer a robust framework for researchers to investigate and confirm the HDAC inhibitory effects of this compound in their own experimental models.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
Cross-Study Validation of Calcium Butyrate's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of calcium butyrate against other alternatives, supported by experimental data from multiple studies. The following sections detail the mechanisms of action, present quantitative data from preclinical and clinical studies, and outline the experimental protocols used in key research.
Mechanisms of Anti-Inflammatory Action
Butyrate, the active component of this compound, exerts its anti-inflammatory effects through several key molecular pathways. The primary mechanisms identified in the literature are the inhibition of nuclear factor-kappa B (NF-κB), the inhibition of histone deacetylases (HDACs), and the activation of G-protein-coupled receptors (GPCRs), particularly GPR43.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical pathway in the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Butyrate has been shown to suppress the activation of NF-κB, thereby reducing inflammation.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By stabilizing IκBα, butyrate prevents the translocation of NF-κB to the nucleus, thus blocking the transcription of inflammatory genes.[1]
Histone Deacetylase (HDAC) Inhibition
Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more open chromatin structure.[3] This can result in the transcriptional activation of anti-inflammatory genes and the repression of pro-inflammatory genes. The anti-inflammatory effects of butyrate are, at least in part, attributed to its HDAC inhibitory activity.[2][3]
Activation of G-Protein-Coupled Receptor 43 (GPR43)
Butyrate is a natural ligand for GPR43 (also known as FFAR2), a G-protein-coupled receptor expressed on various immune cells and intestinal epithelial cells.[5] The activation of GPR43 by butyrate can trigger downstream signaling cascades that modulate inflammatory responses.[5] While the precise signaling pathways are still being fully elucidated, GPR43 activation has been linked to the regulation of immune cell function and the maintenance of intestinal homeostasis.[5][6]
Comparative Performance Data
This section presents a summary of quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound and its alternatives.
Preclinical Data: Animal Models of Colitis
| Study Intervention | Animal Model | Key Inflammatory Markers | Results | Citation |
| This compound | Dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats | Colon edema, Area of mucosal damage | Reduction in colon edema (-22.7%, P=0.048), Reduction in mucosal damage (-48%, P=0.045) | [7][8] |
| Sodium Butyrate | TNBS-induced colitis in rats | Histological activity score | Reduction in histological score from 13.7 to 2.5 (P < 0.01) | [9] |
| Sodium Butyrate + Mesalamine | TNBS-induced colitis in rats | Histological activity score, Thromboxane B2 levels | Reduction in histological score from 13.7 to 2.3 (P < 0.01), Reduction in Thromboxane B2 levels (P < 0.05) | [9] |
| Mesalamine | TNBS-induced colitis in rats | Histological activity score | Significant reduction in macroscopic and microscopic injuries | [10] |
Clinical Data: Inflammatory Bowel Disease (IBD) and Irritable Bowel Syndrome (IBS)
| Study Intervention | Condition | Key Outcomes | Results | Citation |
| This compound (in a formulation with zinc and vitamin D) | Pediatric Irritable Bowel Syndrome (IBS) | ≥50% reduction in abdominal pain | 73% of patients in the supplement group vs. 4% in the placebo group achieved at least a 50% reduction in abdominal pain. | [11] |
| Sodium Butyrate (adjuvant to mesalamine) | Ulcerative Colitis (UC) | Clinical remission and improvement | 7 out of 12 patients achieved remission, and 4 improved in the combined treatment group. | [12] |
| Probiotics (VSL#3) | Inflammatory Bowel Disease (IBD) | Remission rate, Relapse rate | Higher remission rate (RR = 1.67) and lower relapse rate (RR = 0.29) compared to placebo. | [13] |
| Probiotics | Ulcerative Colitis (UC) | Clinical remission | Odds Ratio for clinical remission was 2.00 (95% CI 1.28–3.11) compared to control. | [14] |
| Mesalamine | Mildly to moderately active Ulcerative Colitis (UC) | Clinical remission | Established as a standard and effective treatment for inducing and maintaining remission. | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats
This is a widely used experimental model to induce colitis that mimics some aspects of human inflammatory bowel disease.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[7]
-
Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Under light anesthesia, a flexible catheter is inserted into the colon via the anus to a distance of about 8 cm.
-
A solution of DNBS (e.g., 15-30 mg) dissolved in 50% ethanol (e.g., 250 µl) is instilled into the colon.[7] Control animals receive saline or 50% ethanol alone.
-
-
Treatment:
-
Assessment of Inflammation:
-
Macroscopic Scoring: After a set period (e.g., 7 days), the colon is removed, opened longitudinally, and scored for visible damage based on criteria such as hyperemia, ulceration, and inflammation severity.
-
Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess microscopic changes, including inflammatory cell infiltration, crypt damage, and mucosal ulceration.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured from colon tissue homogenates. Levels of inflammatory cytokines (e.g., TNF-α, IL-6) can also be quantified.
-
References
- 1. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylase by Butyrate Protects Rat Liver from Ischemic Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate, mesalamine, and factor XIII in experimental colitis in the rat: effects on transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probiotics and inflammatory bowel disease: an umbrella meta-analysis of relapse, recurrence, and remission outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The clinical effects of probiotics for inflammatory bowel disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of probiotics in IBD: An overview of systematic reviews and updated meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Great Gut Debate: Calcium Butyrate vs. Magnesium Butyrate in Enhancing Gut Health
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of gut health, the short-chain fatty acid butyrate stands out as a pivotal metabolite, primarily produced through the fermentation of dietary fibers by the gut microbiota. Its profound influence on intestinal homeostasis, immune regulation, and epithelial barrier integrity has led to the development of butyrate supplements. Among these, calcium butyrate and magnesium butyrate have emerged as popular choices. This guide provides an objective comparison of their effects on gut health, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
At a Glance: Key Differences and Similarities
While both calcium and magnesium butyrate deliver the beneficial effects of the butyrate molecule, the choice of the accompanying cation may have subtle implications. The current body of research suggests that the primary therapeutic effects are driven by butyrate itself, with the mineral component playing a secondary role. Direct comparative studies are limited, but individual research on each compound provides valuable insights.
| Feature | This compound | Magnesium Butyrate |
| Primary Active Moiety | Butyrate | Butyrate |
| Key Cation Benefit | Structural component of bones and teeth; involved in muscle contraction and nerve transmission. | Cofactor in over 300 enzyme systems; plays a role in muscle and nerve function, and blood glucose control. May aid in gut motility.[1] |
| Clinical Evidence | Demonstrated efficacy in reducing symptoms of pediatric Irritable Bowel Syndrome (IBS) and positively modulating gut microbiota.[2] Exhibited anti-inflammatory and antitumor properties in rat models.[3] | Often studied in combination with calcium. One study suggests butyrate may reduce cellular magnesium absorption in vitro.[4][5] |
| Stability | Generally considered stable. | Generally considered stable. |
| Bioavailability | The butyrate is readily absorbed in the colon. | The butyrate is readily absorbed in the colon. The bioavailability of magnesium from this salt in the gut is an area for further research. |
Deep Dive: Experimental Evidence and Protocols
This compound: Clinical and Preclinical Findings
A randomized, placebo-controlled, double-blind trial in children with IBS demonstrated the efficacy of this compound (500 mg/day for 8 weeks). The study reported a significant reduction in abdominal pain and an increase in beneficial gut bacteria.[2]
Experimental Protocol: Pediatric IBS Clinical Trial [2]
-
Study Design: Randomized, placebo-controlled, double-blind trial.
-
Participants: 51 children (aged 4-17 years) diagnosed with IBS according to Rome IV criteria.
-
Intervention: 500 mg/day of this compound or placebo for 8 weeks, followed by a 4-week follow-up.
-
Primary Outcome: ≥50% reduction in the visual analogue scale (VAS) for abdominal pain.
-
Secondary Outcomes: Changes in the Gastrointestinal Symptom Rating Scale (GSRS), gut microbiota composition (16S rRNA gene sequencing), and fecal metabolomics.
-
Key Findings:
-
73% of the butyrate group achieved the primary outcome versus 3.8% in the placebo group.
-
Significant reduction in VAS and GSRS scores.
-
Increased abundance of short-chain fatty acid (SCFA)-producing bacteria (e.g., Lachnospiraceae) and a decrease in pro-inflammatory taxa (e.g., Ruminococcus gnavus).
-
In a preclinical study using a rat model of dinitrobenzene-induced colitis, intracolonic administration of this compound demonstrated significant anti-inflammatory effects.[3]
Experimental Protocol: Rat Colitis Model [3]
-
Animal Model: Male Wistar rats with dinitrobenzene-induced colitis.
-
Intervention: Intracolonic instillation of this compound.
-
Assessments: Body weight, colon edema, area of mucosal damage, and in vitro antiproliferative activity on human colon cancer cell lines (HT29, SW620, and HCT116).
-
Key Findings:
-
Prevented body weight reduction.
-
Reduced colon edema by 22.7%.
-
Decreased the area of mucosal damage by 48%.
-
Exhibited a dose-dependent antiproliferative effect on all three cancer cell lines.
-
Magnesium Butyrate: Insights from In Vitro Studies
Direct in vivo experimental data on magnesium butyrate alone is less prevalent. However, an in vitro study using Caco-2 human colon cells investigated the interaction between butyrate and magnesium absorption. The findings suggest a complex relationship where butyrate may modulate magnesium transport.[4][5]
Experimental Protocol: In Vitro Magnesium Absorption Study [4][5]
-
Cell Model: Caco-2 human colon adenocarcinoma cells.
-
Intervention: Treatment with sodium butyrate.
-
Assessments: Cellular magnesium uptake (using ²⁵Mg²⁺), and the activity of the TRPM6/7 magnesium channel.
-
Key Findings:
-
Sodium butyrate significantly inhibited Mg²⁺ uptake.
-
Intracellular butyrate directly reduced the activity of the TRPM6/7 magnesium channel complex.
-
This suggests that high intracellular concentrations of butyrate might negatively regulate magnesium absorption at the cellular level.
-
It is important to note that these findings are from an in vitro model and may not directly translate to the in vivo effects of oral magnesium butyrate supplementation, where the butyrate is gradually released and absorbed.
Mechanistic Insights: How Butyrate Modulates Gut Health
Butyrate exerts its beneficial effects through several key signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
One of the most well-characterized functions of butyrate is its ability to inhibit histone deacetylases (HDACs).[6][7] This epigenetic modification leads to the hyperacetylation of histones, altering chromatin structure and gene expression.
Caption: Butyrate's inhibition of HDAC leads to chromatin relaxation and altered gene expression.
This inhibition of HDACs by butyrate results in various downstream effects, including:
-
Anti-inflammatory effects: Suppression of pro-inflammatory cytokines like TNF-α and IL-6.[8]
-
Enhanced gut barrier function: Increased expression of tight junction proteins.[9]
-
Antiproliferative effects: Induction of apoptosis in cancer cells.[7]
Butyrate's Interaction with G-Protein Coupled Receptors (GPCRs)
Butyrate also acts as a ligand for several G-protein coupled receptors, most notably GPR109A and GPR43 (also known as FFAR2).[8][10][11] Activation of these receptors on intestinal epithelial and immune cells triggers signaling cascades that contribute to gut homeostasis.
Caption: Butyrate activates GPCRs, initiating signaling cascades with beneficial physiological outcomes.
The activation of these GPCRs contributes to:
-
Immune modulation: Promotes the differentiation of regulatory T cells (Tregs), which help to suppress excessive immune responses.[12]
-
Anti-inflammatory signaling: Reduces inflammation by inhibiting the NF-κB pathway.[10]
-
Gut barrier enhancement: Stimulates the release of factors that strengthen the intestinal barrier.
Experimental Workflow for Assessing Gut Health
For researchers designing studies to evaluate the effects of butyrate compounds, a multi-faceted approach is recommended.
Caption: A comprehensive workflow for evaluating the effects of butyrate on gut health.
Conclusion
Both this compound and magnesium butyrate serve as effective delivery vehicles for the beneficial short-chain fatty acid, butyrate. The existing evidence, particularly for this compound, demonstrates clear therapeutic potential in improving gut health, reducing inflammation, and modulating the gut microbiota. While direct comparative efficacy data between the two forms is lacking, the fundamental mechanism of action is attributable to the butyrate anion.
For researchers and drug development professionals, the choice between calcium and magnesium butyrate may be influenced by secondary considerations, such as the potential ancillary benefits of the cation or specific formulation requirements. Future head-to-head clinical trials are warranted to elucidate any subtle differences in their effects on gut health and to guide more personalized therapeutic strategies. The robust body of evidence supporting the role of butyrate in intestinal homeostasis underscores the continued importance of developing and optimizing butyrate-based therapies for a range of gastrointestinal disorders.
References
- 1. purelabvitamins.com [purelabvitamins.com]
- 2. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo-controlled multiomics-based clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butyrate reduces cellular magnesium absorption independently of metabolic regulation in Caco-2 human colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomesight.com [biomesight.com]
- 7. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Calcium Butyrate: A Comprehensive Guide to its Role in Enhancing Intestinal Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium butyrate's performance in improving intestinal barrier integrity against other short-chain fatty acids (SCFAs). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
Comparative Analysis of Short-Chain Fatty Acids on Intestinal Barrier Function
Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, has been extensively studied for its beneficial effects on gut health.[1][2] this compound, a salt form of butyrate, serves as a stabilized and readily deliverable source of this key metabolite. Its primary role in the gut is to act as an energy source for colonocytes and to enhance the integrity of the intestinal barrier.[2][3]
The intestinal barrier is a complex, multi-layered system that prevents the translocation of harmful substances from the gut lumen into the bloodstream. Its function is critically dependent on the tight junctions between epithelial cells, which are regulated by a complex of proteins including claudins, occludin, and zonula occludens (ZO).
Studies have shown that butyrate is more effective than other major SCFAs, such as acetate and propionate, in enhancing intestinal barrier function.[1] This is attributed to its ability to upregulate the expression of tight junction proteins and modulate key signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of butyrate and other SCFAs on key markers of intestinal barrier integrity from various in vitro studies.
| Compound | Cell Line | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Effect on Paracellular Permeability (e.g., FITC-Dextran) | Effect on Tight Junction Protein Expression | Reference |
| Butyrate | Caco-2 | 2 mM | Significant increase | Significant decrease | No significant change in occludin, claudin-1, ZO-1, JAM-1 after 72h | [4] |
| Butyrate | IPEC-J2 | 0.5 mM | Dose-dependently reduced LPS-impaired TEER | Dose-dependently reduced LPS-impaired FITC-dextran uptake | Increased mRNA and protein abundance of claudin-3 and -4 | [5] |
| Acetate | IPEC-J2 | 5 mM | - | - | Activated barrier response through claudin-4 | [6][7] |
| Propionate | IPEC-J2 | 1 mM | - | - | Activated barrier response through claudin-4 | [6][7] |
| Butyrate | IPEC-J2 | 0.5 mM | - | - | Regulated barrier integrity through zonula occludens-1 and occludin | [6][7] |
| Acetate, Propionate, Butyrate, Valerate, Isovalerate, Isobutyrate | Caco-2 | 2 mM | All increased TEER at 24h, 48h, and 72h, with butyrate showing a prominent effect | - | - | [8] |
Signaling Pathways
Butyrate's beneficial effects on intestinal barrier integrity are mediated through various signaling pathways. One of the most well-documented is the activation of AMP-activated protein kinase (AMPK).[4][9]
Butyrate-Mediated AMPK Signaling Pathway
Caption: Butyrate activates AMPK, promoting tight junction assembly and enhancing intestinal barrier function.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the electrical resistance across a cellular monolayer, providing an indication of its integrity.
Materials:
-
Caco-2 cells (or other suitable intestinal epithelial cell line)
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
EVOM™ Epithelial Voltohmmeter with "chopstick" electrodes
-
Test compounds (e.g., this compound, sodium propionate, sodium acetate)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions. Change the medium every 2-3 days.
-
Treatment: After 21 days, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include a vehicle control group.
-
Equilibration: Before measurement, allow the plates to equilibrate to room temperature for 15-20 minutes.
-
Measurement:
-
Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber.
-
Ensure the electrodes do not touch the bottom of the well or the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
-
Calculation:
-
Measure the resistance of a blank Transwell® insert without cells (background resistance).
-
Subtract the background resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².
-
Paracellular Permeability Assay (FITC-Dextran)
Objective: To measure the passage of a fluorescently labeled, non-metabolizable molecule (FITC-dextran) across the cell monolayer, indicating paracellular permeability.
Materials:
-
Caco-2 cell monolayers cultured on Transwell® inserts (as described above)
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: After treatment with the test compounds, gently wash the cell monolayers with pre-warmed HBSS.
-
FITC-Dextran Addition: Add FITC-dextran solution (e.g., 1 mg/mL in HBSS) to the apical chamber of each Transwell® insert.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation period, collect a sample from the basolateral chamber.
-
Fluorescence Measurement: Transfer the collected samples to a 96-well black microplate and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~528 nm).
-
Quantification: Create a standard curve using known concentrations of FITC-dextran to determine the amount of FITC-dextran that has passed through the monolayer.
Western Blotting for Tight Junction Proteins
Objective: To determine the protein expression levels of key tight junction components (e.g., occludin, claudin-1, ZO-1).
Materials:
-
Treated Caco-2 cell monolayers
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for occludin, claudin-1, ZO-1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cell monolayers with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on intestinal barrier integrity.
References
- 1. Short chain fatty acids and its producing organisms: An overlooked therapy for IBD? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of different short-chain fatty acids (SCFA) on gene expression of proteins involved in barrier function in IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of different short-chain fatty acids (SCFA) on gene expression of proteins involved in barrier function in IPEC-J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Independent Verification of Calcium Butyrate's Modulation of Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of calcium butyrate's performance in modulating the gut microbiota against other established alternatives, supported by experimental data from preclinical and clinical studies.
Overview of Gut Microbiota Modulators
The human gut microbiota is a complex ecosystem that plays a crucial role in health and disease. Modulation of this ecosystem through dietary interventions is a promising therapeutic strategy. This guide focuses on this compound and compares its effects with other key modulators:
-
Butyrate Salts: Sodium Butyrate
-
Prebiotics: Inulin and Fructooligosaccharides (FOS)
-
Probiotics: Lactobacillus rhamnosus GG and Bifidobacterium longum
Butyrate, a short-chain fatty acid (SCFA), is a key metabolite produced by the fermentation of dietary fibers by gut bacteria. It serves as the primary energy source for colonocytes, enhances the gut barrier, and exhibits anti-inflammatory properties.[1][2] Butyrate is available as a supplement in various salt forms, including calcium and sodium butyrate.
Prebiotics are non-digestible fibers that selectively stimulate the growth and activity of beneficial bacteria in the gut.[3] Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit to the host.
Comparative Analysis of Gut Microbiota Modulation
The following tables summarize the quantitative data from various studies on the effects of different gut microbiota modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies with varying methodologies, subject populations, and dosages. Therefore, direct comparisons should be interpreted with caution.
Table 1: Effects of Butyrate Salts on Gut Microbiota
| Modulator | Study Population | Dosage | Duration | Key Findings on Gut Microbiota Composition | Reference |
| This compound | Pediatric IBS patients | 500 mg/day | 8 weeks | Increased: Lachnospiraceae, Ruminococcus gauvreauiiDecreased: Ruminococcus gnavus | [1][4] |
| Sodium Butyrate | Mice with colitis | 0.2% of diet | 35 days | Increased: Lactobacillus, Streptococcus, Megasphaera, Blautia | [5] |
| Sodium Butyrate | Mice with colitis | Not specified | Not specified | Increased: Bacteroides, Lachnospiraceae, Lachnospiraceae NK4A136 group, Ruminiclostridium 6 | [5] |
| Sodium Butyrate | Colorectal cancer liver metastatic mice | Not specified | Not specified | Increased: Firmicutes, Proteobacteria (in CLM mice); NaB treatment beneficially changed this dysbiosis. | [6] |
Table 2: Effects of Prebiotics on Gut Microbiota
| Modulator | Study Population | Dosage | Duration | Key Findings on Gut Microbiota Composition | Reference |
| Inulin | Healthy adults | 10 g/day | 11 weeks | Increased: Anaerostipes, BifidobacteriumDecreased: Bilophila | [7] |
| Inulin | Prediabetic patients | Not specified | 3 and 6 months | Increased: Actinobacteria (phylum), Bifidobacterium, Lactobacillus, AnaerostipesDecreased: Alistipes | [6] |
| Fructooligosaccharides (FOS) | Healthy adults | 2.5, 5, or 10 g/day | 90 days | Increased: Bifidobacterium, Lactobacillus | [3] |
| Fructooligosaccharides (FOS) | Healthy adults | Not specified | Not specified | Increased: BifidobacteriumDecreased: Blautia | [8] |
Table 3: Effects of Probiotics on Gut Microbiota
| Modulator | Study Population | Dosage | Duration | Key Findings on Gut Microbiota Composition | Reference |
| Lactobacillus rhamnosus GG | Healthy adults | Not specified | Not specified | Increased abundance of Lactobacillus spp. | [9] |
| Bifidobacterium longum BB536 | Gnotobiotic mice with human gut microbiota | Not specified | Not specified | Increased: Eubacterium rectale | [2][10] |
| Bifidobacterium longum BB-46 (with citric pectin) | In vitro SHIME model | Not specified | Not specified | Increased: Faecalibacterium, Eubacterium, Lactobacillus, RuminococcaceaeDecreased: Bacteroides, Clostridium, Peptoniphilus, Streptococcus | [8][11] |
| Bifidobacterium longum BCBL-583 | Mice on a high-fat diet | 10^8 CFU/kg/day | 9 weeks | Increased: Firmicutes, Actinobacteria, Bacteroidetes (phyla) Decreased: Eubacterium coprostanoligenes, Lactococcus | [12][13] |
Experimental Protocols
This section provides an overview of the typical methodologies used in the cited studies to assess the modulation of gut microbiota.
Study Design for Clinical Trials
-
Recruitment: Participants are screened based on specific inclusion and exclusion criteria (e.g., age, health status, diagnosis of a specific condition like IBS).
-
Randomization: Participants are randomly assigned to receive the intervention (e.g., this compound) or a placebo in a double-blind manner.
-
Intervention: The specified dose of the modulator or placebo is administered for a defined period (e.g., 8 weeks).
-
Data and Sample Collection: Clinical data (e.g., symptom scores) and fecal samples are collected at baseline, during, and after the intervention period.[4][14][15]
16S rRNA Gene Sequencing for Microbiota Analysis
-
Fecal Sample Collection and Storage: Fecal samples are collected by participants and immediately stored at -80°C to preserve the microbial DNA.
-
DNA Extraction: Microbial DNA is extracted from the fecal samples using commercially available kits (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality sequences.
-
OTU Clustering/ASV Inference: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Taxonomic Assignment: OTUs/ASVs are assigned to bacterial taxa (phylum, class, order, family, genus, species) by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon and Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis and UniFrac distances) are calculated.
-
Statistical Analysis: Statistical tests are used to identify significant differences in the abundance of specific taxa between different treatment groups.
-
Signaling Pathways of Butyrate
Butyrate exerts its effects on host cells through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
-
HDAC Inhibition: Butyrate can enter colonocytes and inhibit the activity of HDACs. This leads to the hyperacetylation of histones, which alters gene expression. This epigenetic modification can induce apoptosis in cancerous cells and reduce the expression of pro-inflammatory cytokines.
-
GPCR Activation: Butyrate can bind to and activate specific GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of intestinal epithelial and immune cells. This activation triggers various downstream signaling cascades that contribute to the maintenance of gut homeostasis, including the strengthening of the epithelial barrier and modulation of the immune response.
Conclusion
This compound demonstrates a clear potential to modulate the gut microbiota by increasing the abundance of beneficial, butyrate-producing bacteria such as those belonging to the Lachnospiraceae family.[1][4] Its effects are comparable to those of sodium butyrate, which has been more extensively studied. Prebiotics like inulin and FOS, and probiotics such as Lactobacillus rhamnosus GG and Bifidobacterium longum, also exert significant modulatory effects, often leading to an increase in beneficial genera like Bifidobacterium and Lactobacillus.
The choice of a gut microbiota modulator will depend on the specific therapeutic goal. While butyrate salts directly provide a key metabolite, prebiotics and probiotics aim to reshape the microbial community to enhance the host's own production of beneficial compounds. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of this compound against other modulators for specific health outcomes.
References
- 1. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo‐controlled multiomics‐based clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Fructooligosaccharides Supplementation on the Gut Microbiota in Human: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated gut microbiome and metabolome analyses identified fecal biomarkers for bowel movement regulation by Bifidobacterium longum BB536 supplementation: A RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Supplementation with Inulin Modulates the Gut Microbiota and Improves Insulin Sensitivity in Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Multi-Omics Analysis Reveals Differential Effects of Fructo-Oligosaccharides (FOS) Supplementation on the Human Gut Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactobacillus rhamnosus GG : A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 10. Probiotic Bifidobacterium longum alters gut luminal metabolism through modification of the gut microbial community. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Trial of Bifidobacterium longum Revealed the Complex Network Correlations Between Gut Microbiota and Health Promotional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Effect of Dietary Inulin Supplementation on the Gut Microbiota Composition and Derived Metabolites of Individuals Undergoing Hemodialysis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Calcium butyrate proper disposal procedures
Proper disposal of calcium butyrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not classified as a hazardous material for transport, it requires careful handling and disposal through appropriate chemical waste streams.[1] It should never be disposed of down the drain or in regular trash.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat is required. For larger spills, a chemical-resistant apron may be necessary.[3]
-
Respiratory Protection: If there is a risk of generating dust, use an approved respirator.[3][4]
Incompatible Materials: Store this compound waste separately from incompatible materials to prevent dangerous reactions.[1][5]
-
Strong oxidizing agents
-
Strong acids
-
Highly alkaline materials[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Identify the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This characterization is critical for proper segregation.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste.[5] It should be collected in a designated container for non-hazardous solid or liquid chemical waste, as appropriate.
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound.[6] The original container is often a suitable choice if it is in good condition.[5] Containers must be in good condition, with no cracks or signs of deterioration, and must have a secure, leak-proof cap.[5][6]
-
Contain the Waste:
-
Solid Waste: Carefully sweep or scoop solid this compound into the designated waste container to avoid creating dust.[4][7]
-
Liquid Waste: Pour liquid solutions containing this compound into a designated, sealable liquid waste container.
-
Contaminated Materials: Any items heavily contaminated with this compound (e.g., paper towels, gloves) should be placed in the same container as the solid waste.
-
Step 3: Labeling
-
Label Immediately: Clearly label the waste container with its contents.[2] The label should include:
-
The words "Waste" or "Hazardous Waste" (as required by local regulations).
-
The full chemical name: "this compound".
-
The date when the first waste was added to the container.
-
Any other components if it is a mixed waste stream.
-
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][8]
-
Store Safely: The SAA should be a well-ventilated, secondary containment system away from heat sources or high-traffic areas.[2][3] Ensure containers are inspected weekly for any signs of leakage.[5]
Step 5: Professional Disposal
-
Arrange for Pickup: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[7][8][9]
-
Recommended Disposal Method: The recommended method of disposal is often incineration.[7][10] A licensed service may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][9][10]
-
Empty Containers: Non-contaminated packages can be recycled. Containers that cannot be properly cleaned must be disposed of in the same manner as the chemical waste itself.[1]
Quantitative Disposal and Storage Limits
The following table summarizes general quantitative limits for laboratory chemical waste storage, which should be followed for this compound waste. These are based on standard U.S. regulations; always confirm with your local and institutional guidelines.
| Parameter | Limit | Regulation Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | University of Pennsylvania EHRS[8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) of P-listed waste | University of Pennsylvania EHRS[8] |
| Maximum Container Weight | 15 kg | Labor Security System[2] |
| pH Range for Aqueous Drain Disposal | > 5.0 and < 12.5 | Central Washington University[5] |
| Storage Time in SAA | Up to 12 months (if volume limits are not exceeded) | University of Pennsylvania EHRS[8] |
Note: this compound is not typically a P-listed (acutely toxic) waste. The pH range applies only to substances explicitly permitted for drain disposal after neutralization; this compound is not recommended for drain disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. wbcil.com [wbcil.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. wbcil.com [wbcil.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. wbcil.com [wbcil.com]
- 10. biosynth.com [biosynth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Butyrate
For Immediate Reference: Essential Safety and Handling Protocols for Calcium Butyrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
This compound, a stable salt of butyric acid, is generally considered to be of low toxicity. However, it can cause mild skin, eye, and respiratory irritation.[1][2] Ingestion of large amounts may be harmful.[1][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.
Personal Protective Equipment (PPE) at a Glance
A systematic approach to PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask) | To prevent inhalation of dust particles. Use is particularly important when handling large quantities or in poorly ventilated areas.[4][5] |
| Hands | Compatible chemical-resistant gloves | To prevent skin contact. Nitrile or latex gloves are generally suitable. Always inspect gloves for tears or holes before use.[4][6] |
| Eyes | Appropriate protective eyeglasses or chemical safety goggles | To protect eyes from dust particles. Goggles should be worn especially when there is a risk of splashing or dust generation.[4] |
| Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To prevent incidental skin contact. A chemical-resistant apron may be necessary for handling large quantities.[6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the quality of the this compound.
Handling:
-
Work in a well-ventilated area.[2][5] Local exhaust ventilation is recommended where dust is generated.[2][5]
-
Avoid generating dust.[2][5] Use appropriate tools for scooping and weighing.
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Emergency Protocols: Spills and First Aid
Accidents can happen. Being prepared with clear and concise emergency procedures is paramount.
Accidental Release Measures (Spills):
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use appropriate tools to scoop the spilled solid into a suitable container for disposal, avoiding dust generation.[5][7]
-
Clean: Finish cleaning by spreading water on the contaminated surface and dispose of it according to local regulations.[7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical advice.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7]
-
If Swallowed: Do NOT induce vomiting. Give large amounts of water to drink and get medical attention.[7]
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations. Unused this compound and contaminated materials should be disposed of as chemical waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
